molecular formula C9H10N2O2 B010941 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 105807-80-5

6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B010941
CAS No.: 105807-80-5
M. Wt: 178.19 g/mol
InChI Key: SUYYYBBFOLGROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,4-benzoxazin-3-one core is a privileged structure known for its diverse biological activities, serving as a key intermediate for synthesizing novel pharmacologically active compounds. Research Applications and Potential: Central Nervous System (CNS) Research: The 1,4-benzoxazin-3-one scaffold has been identified as a promising structure in the search for new anticonvulsant agents. Research indicates that derivatives can be designed to enhance lipophilicity and permeability across the blood-brain barrier, making them suitable for exploring treatments for neurological disorders . Anticancer Research: This rigid, planar heterocyclic system is of interest for developing anticancer agents. Structurally similar compounds have demonstrated the ability to intercalate into DNA, inducing DNA damage, triggering apoptosis, and activating autophagy pathways in human tumor cell lines . Versatile Synthetic Intermediate: The amino and methyl functional groups on this scaffold provide excellent sites for further chemical modification. Researchers can utilize it to build more complex molecular architectures, such as hybrid molecules linked to other bioactive heterocycles like 1,2,3-triazoles, to investigate and enhance multiple biological activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human use.

Properties

IUPAC Name

6-amino-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYYYBBFOLGROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424325
Record name 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105807-80-5
Record name 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of experimentally determined data for this specific molecule, this report combines established information with computationally predicted values to offer a thorough profile for researchers and drug development professionals. The guide includes key identifiers, structural information, and a detailed breakdown of its physicochemical characteristics. Furthermore, it outlines general experimental protocols for the determination of these properties, providing a framework for laboratory investigation.

Introduction

This compound belongs to the benzoxazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and agrochemical research. Benzoxazinone derivatives are known to exhibit a wide range of biological activities. Understanding the physicochemical properties of this compound is fundamental for its potential application in drug design and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide serves as a centralized resource for its key chemical and physical data.

Chemical Identity and Structure

A clear identification of this compound is crucial for accurate research and sourcing.

IdentifierValue
IUPAC Name This compound
CAS Number 105807-80-5[1]
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [2]
Canonical SMILES CC1OC2=C(C=C(C=C2)N)NC1=O
InChI Key Not available

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound.

PropertyValueSource
Melting Point Not experimentally determined-
Boiling Point Predicted: 410.5±45.0 °CChemSpider
Water Solubility Predicted: 1.55 g/LChemSpider
pKa (most acidic) Predicted: 13.9±0.4ChemSpider
pKa (most basic) Predicted: 3.8±0.1ChemSpider
logP Predicted: 1.25ChemSpider
logS Predicted: -2.06ChemSpider
Vapor Pressure Predicted: 0.0±1.0 mmHg at 25°CChemSpider
Refractive Index Predicted: 1.651ChemSpider
Molar Refractivity Predicted: 48.7±0.3 cm³ChemSpider
Polarizability Predicted: 19.3±0.5 10⁻²⁴ cm³ChemSpider
Surface Tension Predicted: 57.3±7.0 dyne/cmChemSpider
Molar Volume Predicted: 136.3±3.0 cm³ChemSpider

Experimental Protocols

While specific experimental data for this compound is scarce, the following are general, well-established protocols for determining key physicochemical properties of organic compounds. These can be adapted for the characterization of the title compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Method: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

G Melting Point Determination Workflow A Dry Crystalline Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate C->D E Observe and Record Melting Range D->E G Shake-Flask Solubility Workflow A Add Excess Solid to Solvent B Agitate at Constant Temperature A->B C Separate Undissolved Solid B->C D Quantify Solute in Supernatant C->D G pKa Determination by Titration A Dissolve Compound in Solvent B Titrate with Acid/Base A->B C Monitor pH B->C D Analyze Titration Curve C->D E Determine pKa D->E G logP Determination Workflow A Prepare Saturated Phases B Partition Compound Between Phases A->B C Separate Phases B->C D Quantify Compound in Each Phase C->D E Calculate logP D->E

References

Technical Guide: 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: This technical guide provides a comprehensive overview of the chemical compound 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, with the CAS Number 105807-80-5 . Due to the limited availability of specific data for this compound, this guide also includes information on the closely related and more extensively studied unmethylated analog, 6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 89976-75-0), and the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives to provide a comprehensive understanding of this chemical family.

Core Compound Properties

Table 1: Physicochemical Properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one

PropertyValueSource
CAS Number 89976-75-0[1]
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Appearance Ash colored crystalline solid[2]
Melting Point 252-260 °C[2]
Purity ≥ 97% (HPLC)[2]
Storage Conditions 0-8°C[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be inferred from available data. The compound 2-methyl-6-nitro-4H-1,4-benzoxazin-3-one (CAS: 57463-01-1) is a likely precursor. The synthesis would involve the reduction of the nitro group to an amine.

Synthesis_of_this compound precursor 2-methyl-6-nitro-4H-1,4-benzoxazin-3-one (CAS: 57463-01-1) reagents Reduction (e.g., Fe/HCl, H₂/Pd-C) precursor->reagents product This compound (CAS: 105807-80-5) reagents->product

Caption: Plausible synthesis of the target compound.

General Experimental Protocol: Reduction of a Nitroarene

The reduction of an aromatic nitro group to a primary amine is a standard transformation in organic synthesis. Common methods include:

  • Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically run at room temperature and atmospheric or slightly elevated pressure.

  • Metal-Acid Reduction: A common laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). The nitro compound is stirred with the metal powder in an acidic solution, often with heating.

Note: The choice of reducing agent and reaction conditions would need to be optimized for the specific substrate to ensure high yield and purity.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not documented. However, research on derivatives of the 2H-1,4-benzoxazin-3(4H)-one core structure has revealed significant anti-inflammatory properties.

Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to exhibit anti-inflammatory effects in microglial cells. These compounds were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α induced by lipopolysaccharide (LPS).

The mechanism of this anti-inflammatory action has been linked to the activation of the Nrf2-HO-1 signaling pathway. This pathway plays a crucial role in the cellular response to oxidative stress. By activating this pathway, the compounds reduce the production of reactive oxygen species (ROS) and alleviate inflammation.

Anti_inflammatory_Signaling_Pathway compound 2H-1,4-benzoxazin-3(4H)-one Derivatives nrf2_ho1 Nrf2-HO-1 Pathway compound->nrf2_ho1 Activates lps LPS ros ROS Production lps->ros inflammation Inflammation (NO, IL-1β, IL-6, TNF-α) lps->inflammation nrf2_ho1->ros Inhibits nrf2_ho1->inflammation Inhibits

Caption: Anti-inflammatory action of derivatives.

Applications and Future Directions

The 2H-1,4-benzoxazin-3(4H)-one scaffold is recognized for its therapeutic potential. The presence of an amino group at the 6-position provides a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

The primary applications and research areas for this class of compounds include:

  • Pharmaceutical Development: As intermediates in the synthesis of novel therapeutic agents, particularly for neurological disorders and inflammatory conditions.

  • Agrochemicals: In the development of new herbicides and pesticides.

  • Biochemical Research: As tools to study enzyme inhibition and metabolic pathways.

Future research on this compound will likely focus on its synthesis, purification, and characterization, followed by the exploration of its biological activities and potential as a lead compound in drug discovery.

Conclusion

While specific data on this compound is currently scarce, the broader family of 2H-1,4-benzoxazin-3(4H)-one derivatives demonstrates significant potential in medicinal chemistry and agrochemical research. The information provided in this guide on the unmethylated analog and other derivatives serves as a valuable resource for researchers interested in this important class of heterocyclic compounds. Further investigation into the specific properties and activities of the title compound is warranted.

References

The Biological Activity of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological activity of a specific analog, 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, and its related compounds. While quantitative data for this exact molecule is limited in publicly available literature, extensive research on its derivatives, particularly those synthesized from the parent compound 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one, reveals significant anti-inflammatory potential. This document provides a comprehensive overview of the known biological activities, mechanisms of action, and relevant experimental protocols, with a focus on the anti-inflammatory effects mediated through the Nrf2-HO-1 signaling pathway in microglia.

Introduction

The 1,4-benzoxazin-3-one core structure has garnered considerable attention in drug discovery due to its versatile pharmacological profile, which includes antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. The specific compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in targeting neuroinflammatory processes, which are implicated in a range of neurodegenerative diseases.

Synthesis

The synthesis of this compound typically starts from 2-amino-4-nitrophenol. The general synthetic route involves a multi-step process that includes cyclization to form the benzoxazinone ring, reduction of the nitro group to an amine, and subsequent methylation.

General Synthetic Pathway

G A 2-amino-4-nitrophenol B Alkylation with an ethyl haloacetate A->B C Intramolecular cyclization B->C D 6-nitro-2H-1,4-benzoxazin-3(4H)-one C->D E Reduction of nitro group D->E F 6-amino-2H-1,4-benzoxazin-3(4H)-one E->F G N-methylation or C-methylation F->G H This compound G->H

Synthetic route to this compound.

Biological Activity: Anti-inflammatory Properties

Research has primarily focused on the anti-inflammatory effects of derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one. These studies have demonstrated that modification of the 6-amino group can lead to potent anti-inflammatory agents. The primary model for evaluating this activity has been lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, which are a well-established in vitro model for neuroinflammation.

Inhibition of Pro-inflammatory Mediators

Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have been shown to significantly inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated BV-2 cells. This inhibition is often accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of inflammatory molecules.

Table 1: Anti-inflammatory Activity of 6-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

CompoundConcentration (µM)NO Inhibition (%) in LPS-stimulated BV-2 cellsReference
Derivative 110Data not specified, but noted as significant[1]
Derivative 210Data not specified, but noted as significant[1]
Derivative 310Data not specified, but noted as significant[1]

Mechanism of Action: The Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of 6-amino-2H-1,4-benzoxazin-3(4H)-one derivatives are, at least in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds such as the benzoxazinone derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the upregulation of antioxidant and anti-inflammatory proteins, including HO-1. HO-1, in turn, exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Inflammatory Response Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Benzoxazinone 6-amino-2-methyl-2H-1,4- benzoxazin-3(4H)-one Derivative Benzoxazinone->Keap1_Nrf2 inhibition ARE ARE Nrf2_n->ARE HO1 HO-1 Gene ARE->HO1 Anti_inflammatory Anti-inflammatory Proteins HO1->Anti_inflammatory NFkB NF-κB Pathway Anti_inflammatory->NFkB inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Pro_inflammatory Pro-inflammatory Mediators (NO, iNOS, COX-2) NFkB->Pro_inflammatory

Nrf2-HO-1 signaling pathway activation by benzoxazinone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory activity of 1,4-benzoxazin-3-one derivatives.

Synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

A general procedure for the synthesis of derivatives from 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one is as follows:

  • Reaction Setup: To a solution of 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Addition of Reagents: Add the desired carboxylic acid to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cell Culture and Treatment
  • Cell Line: Use the BV-2 murine microglial cell line.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed the cells in appropriate plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for the desired time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of the Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and COX-2
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

G A Cell Treatment with Benzoxazinone & LPS B Protein Extraction from BV-2 cells A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer (PVDF membrane) D->E F Blocking (5% non-fat milk) E->F G Primary Antibody Incubation (anti-iNOS, anti-COX-2, anti-β-actin) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection H->I J Densitometric Analysis I->J

Western blot experimental workflow.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The available data on its derivatives strongly suggest that this class of compounds can effectively modulate neuroinflammatory responses in microglial cells, primarily through the activation of the Nrf2-HO-1 signaling pathway.

Future research should focus on:

  • The synthesis and direct biological evaluation of this compound to establish its intrinsic activity.

  • Elucidation of the structure-activity relationships (SAR) to optimize the anti-inflammatory potency and drug-like properties of this series of compounds.

  • In vivo studies to validate the anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

  • Further investigation into the downstream targets of the Nrf2-HO-1 pathway that are modulated by these compounds.

This technical guide provides a foundational understanding of the biological activity of this compound and its derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

Potential Therapeutic Uses of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct therapeutic and quantitative data for the specific molecule, 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, is limited in publicly available scientific literature. This document infers potential therapeutic applications based on studies of its parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, and other closely related benzoxazinone derivatives. The information presented is intended for research and development purposes.

Executive Summary

The 1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties.[1] This whitepaper explores the potential therapeutic uses of this compound by examining the established biological activities of its structural analogs. The parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2] Recent research has highlighted the significant anti-inflammatory and neuroprotective potential of its derivatives, suggesting that this compound is a promising starting point for the development of novel therapeutics for neurodegenerative and inflammatory diseases.

The Benzoxazinone Scaffold: A Foundation for Diverse Bioactivity

Benzoxazinones are a class of heterocyclic compounds that have drawn considerable interest from the pharmaceutical industry. Their rigid, fused-ring structure provides a stable backbone for the introduction of various functional groups, allowing for the fine-tuning of their pharmacological profiles. Derivatives of the benzoxazinone core have been investigated for a multitude of therapeutic applications.[1]

Inferred Therapeutic Potential of this compound

Based on the available literature for related compounds, the primary therapeutic areas of interest for derivatives of this compound are neuroinflammation and neurodegeneration.

Anti-Inflammatory Activity in Neurological Contexts

A recent study demonstrated that derivatives of the parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, possess potent anti-inflammatory properties in microglial cells.[3][4] Microglial inflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4]

Derivatives were synthesized by modifying the 6-amino group, indicating that this position is a critical handle for derivatization. These compounds were shown to significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated BV-2 microglial cells.[4]

Table 1: Anti-Inflammatory Activity of 1,2,3-Triazole Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one in LPS-Stimulated BV-2 Cells [4]

CompoundNO Production Inhibition (IC₅₀, µM)
e212.54 ± 0.87
e1610.23 ± 0.65
e2011.78 ± 0.92
Mechanism of Action: The Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of these benzoxazinone derivatives were found to be mediated through the activation of the Nrf2-HO-1 signaling pathway.[3][4] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like the benzoxazinone derivatives, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1).[4]

The activation of this pathway by the derivatives suggests that this compound could serve as a scaffold for the development of Nrf2 activators.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazinone Benzoxazinone Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Benzoxazinone->Keap1_Nrf2 prevents degradation ROS LPS-induced ROS ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription of Anti-inflammatory Genes (e.g., HO-1) ARE->Transcription Inflammation Reduced Inflammation Transcription->Inflammation

Figure 1: Proposed Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.

Neuroprotective Potential

In addition to anti-inflammatory effects, other derivatives of the 1,4-benzoxazine scaffold have demonstrated direct neuroprotective activities. Studies on 8-amino-1,4-benzoxazine derivatives have shown their ability to protect neurons from oxidative stress-mediated degeneration.[5] The most potent compounds in these studies were those with an 8-benzylamino substituent and 3-alkyl groups, highlighting the importance of substitutions on both the benzene and oxazine rings for activity.[5] This suggests that the 6-amino group on the title compound is a prime site for modifications aimed at enhancing neuroprotective efficacy.

Experimental Protocols

The following are representative experimental protocols, based on methodologies reported for derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one. These can serve as a starting point for the evaluation of novel derivatives of this compound.

General Synthesis of 1,2,3-Triazole Derivatives

This protocol describes a general method for synthesizing 1,2,3-triazole derivatives from the parent amino-benzoxazinone.

Synthesis_Workflow start 6-amino-2H-1,4-benzoxazin -3(4H)-one step1 React with 3-ethynylbenzoic acid (HATU, DIPEA) start->step1 intermediate 3-ethynyl-N-(3-oxo-3,4-dihydro-2H- benzo[b][1,4]oxazin-6-yl)benzamide step1->intermediate step2 Click Chemistry: React with substituted azides (CuSO4, Sodium Ascorbate) intermediate->step2 product Target 1,2,3-triazole Derivatives step2->product

Figure 2: General synthesis workflow for 1,2,3-triazole derivatives.

Procedure:

  • Amide Formation: 6-amino-2H-1,4-benzoxazin-3(4H)-one is reacted with 3-ethynylbenzoic acid in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent (e.g., DMF) to form the corresponding benzamide intermediate.[3]

  • Click Reaction: The resulting alkyne-functionalized benzoxazinone is then reacted with a variety of substituted azides via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to yield the target 1,2,3-triazole derivatives.[3]

In Vitro Anti-Inflammatory Assay (BV-2 Microglial Cells)

Objective: To assess the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Methodology:

  • Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. IC₅₀ values are determined from the dose-response curves.

Western Blot for Nrf2 and HO-1

Objective: To determine if the test compounds activate the Nrf2-HO-1 pathway.

Methodology:

  • Cell Treatment and Lysis: BV-2 cells are treated with the test compound and/or LPS for a specified time. Subsequently, cells are washed with PBS and lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurodegenerative diseases where inflammation and oxidative stress are key drivers of pathology. The available evidence from structurally related compounds strongly suggests that derivatization of the 6-amino group can yield potent anti-inflammatory and neuroprotective agents.

Future research should focus on the synthesis and screening of a library of derivatives of this compound. A proposed workflow for this process is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization A 6-amino-2-methyl-2H-1,4- benzoxazin-3(4H)-one B Derivatization at 6-amino position A->B C Compound Library B->C D In Vitro Anti-inflammatory Assays (e.g., NO, Cytokines) C->D E In Vitro Neuroprotection Assays (e.g., Oxidative Stress) C->E F Hit Identification & Prioritization D->F E->F G Mechanism of Action Studies (e.g., Nrf2 pathway) F->G I ADME/Tox Profiling F->I H Structure-Activity Relationship (SAR) G->H J Lead Candidate H->J I->J K K J->K In Vivo Studies

Figure 3: Proposed workflow for the discovery of therapeutics from the title compound.

References

"6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives have garnered significant attention from medicinal chemists due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.[1][2] The this compound core, in particular, serves as a crucial and versatile intermediate.[3] The amino group at the C6 position provides a convenient handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to this core structure and its subsequent derivatization, focusing on detailed experimental protocols, quantitative data, and relevant biological pathways.

Core Synthesis: A Two-Step Approach

The synthesis of the key intermediate, this compound, is typically achieved through a two-step process starting from 2-amino-4-nitrophenol. This strategy involves the initial formation of the benzoxazinone ring via cyclization, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

The initial step involves the N-alkylation of 2-amino-4-nitrophenol with an α-halo ester, such as ethyl 2-bromopropionate, followed by intramolecular cyclization. The base, such as potassium carbonate or potassium fluoride, facilitates the deprotonation of both the phenolic hydroxyl and the amino group, promoting the reaction cascade.

Step 2: Reduction to this compound

The nitro group of the synthesized intermediate is then reduced to a primary amine. Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or treatment with a metal/acid system like tin(II) chloride (SnCl₂) in hydrochloric acid, are effective for this transformation.

Derivatization Strategies

The 6-amino group is the primary site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties. Key strategies include amide bond formation and subsequent "click chemistry" modifications.

Amide Bond Formation

The most common derivatization involves the acylation of the 6-amino group with various carboxylic acids. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are highly efficient for this purpose.[4] This method allows for the introduction of functional handles, such as terminal alkynes, for further reactions.[5]

1,2,3-Triazole Formation via Click Chemistry

Following the introduction of an alkyne-containing moiety (e.g., via an ethynylbenzoic acid derivative), the molecule can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the facile connection of the benzoxazinone core to a wide range of azide-bearing molecules, rapidly generating a library of 1,2,3-triazole-containing derivatives.[4][5] This approach has been successfully used to synthesize compounds with potent anti-inflammatory properties.[5]

Experimental Protocols

Protocol 1: Synthesis of 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate I)

A procedure analogous to the synthesis of similar nitro-benzoxazinones is employed.[7]

  • To a stirred solution of 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) in anhydrous dimethylformamide (DMF, 150 mL), add anhydrous potassium carbonate (17.9 g, 129.8 mmol).

  • Add ethyl 2-bromopropionate (10.2 mL, 77.9 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the mixture into 500 mL of ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

  • Recrystallize the solid from an ethanol/water mixture to afford pure 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Synthesis of this compound (Intermediate II)
  • Suspend 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate I, 5.0 g, 24.0 mmol) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (27.1 g, 120.0 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 78°C) and stir for 4 hours.

  • Cool the reaction mixture and neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the resulting mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the title compound.

Protocol 3: Synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-ethynylbenzamide (Derivative Type A)

This protocol is adapted from the synthesis of similar derivatives.[4]

  • Dissolve this compound (Intermediate II, 1.0 g, 5.6 mmol), 3-ethynylbenzoic acid (0.90 g, 6.2 mmol), and HATU (2.55 g, 6.7 mmol) in anhydrous DMF (20 mL).

  • Add DIPEA (2.9 mL, 16.8 mmol) to the solution and stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by flash chromatography to yield the desired amide.

Protocol 4: Synthesis of 1,2,3-Triazole Derivatives via CuAAC (Derivative Type B)

This protocol follows the general procedure for click chemistry.[5]

  • To a solution of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-ethynylbenzamide (Derivative Type A, 100 mg, 0.33 mmol) and a substituted benzyl azide (0.36 mmol) in a t-BuOH/H₂O mixture (1:1, 4 mL), add sodium ascorbate (13 mg, 0.066 mmol).

  • Add copper(II) sulfate pentahydrate (8 mg, 0.033 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • After completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final triazole derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of these derivatives.

Table 1: Synthesis Yields of Intermediates and Derivatives

Compound/StepStarting MaterialsKey ReagentsTypical Yield (%)
Intermediate I 2-amino-4-nitrophenolEthyl 2-bromopropionate, K₂CO₃75-85%
Intermediate II Intermediate ISnCl₂·2H₂O80-90%
Derivative A Intermediate II, 3-ethynylbenzoic acidHATU, DIPEA60-75%[5]
Derivative B Derivative A, Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbate70-90%[5]

Table 2: Anti-inflammatory Activity of Selected Derivatives

Data represents the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[5]

Compound IDSubstituent on Triazole RingNO Inhibition at 10 µM (%)IC₅₀ (µM)
e2 4-Fluorobenzyl78.5 ± 3.25.1
e16 4-(Trifluoromethyl)benzyl85.1 ± 4.54.3
e20 2,4-Dichlorobenzyl82.3 ± 2.94.7

Visualization of Workflows and Pathways

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below, outlining the progression from commercially available starting materials to the final derivatized products.

G cluster_core Core Synthesis cluster_deriv Derivatization A 2-Amino-4-nitrophenol B Intermediate I (6-Nitro-2-methyl...) A->B Cyclization C Intermediate II (6-Amino-2-methyl...) B->C Nitro Reduction D Derivative A (Ethynyl-Amide) C->D Amidation E Derivative B (Triazole Derivatives) D->E Click Chemistry

Caption: General synthesis workflow for 6-amino-2-methyl-1,4-benzoxazin-3-one derivatives.

Nrf2-HO-1 Signaling Pathway

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[4][5] Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Upon stimulation by the benzoxazinone derivative, Nrf2 is released, translocates to the nucleus, and promotes the transcription of antioxidant enzymes like HO-1. This cascade leads to a reduction in reactive oxygen species (ROS) and downstream inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 bound Degradation Proteasomal Degradation Keap1->Degradation targets Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (DNA) Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 activates ROS ROS HO1->ROS reduces Drug Benzoxazinone Derivative Drug->Nrf2 releases Anti_Inflammatory Anti-inflammatory Effects ROS->Anti_Inflammatory

Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway by benzoxazinone derivatives.

References

"spectroscopic data for 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases for spectroscopic data pertaining to 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one did not yield specific experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this exact compound.

This technical guide, therefore, provides available information on the closely related parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one , and the biological context of its derivatives, which is relevant for researchers, scientists, and drug development professionals.

Physicochemical Properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one

While detailed spectroscopic data is not available for the 2-methyl derivative, the fundamental properties of the parent compound are documented and summarized below. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2]

Table 1: Physicochemical Data for 6-amino-2H-1,4-benzoxazin-3(4H)-one

PropertyValueReference
Molecular Formula C₈H₈N₂O₂[3]
Molecular Weight 164.16 g/mol [3]
CAS Number 89976-75-0[3]
Appearance Ash colored crystalline solid[1]
Melting Point 252-260 °C[1]
Purity ≥ 97% (HPLC)[1]

Experimental Protocols: A Generalized Approach

Specific experimental protocols for the synthesis and characterization of this compound are not published. However, a general synthetic route to 1,4-benzoxazin-3-one derivatives is well-established and typically involves the acylation of an aminophenol followed by intramolecular cyclization. The workflow below illustrates this general process.

G General Synthetic Workflow for 1,4-Benzoxazin-3-one Derivatives cluster_synthesis Synthesis cluster_characterization Purification & Analysis start Substituted Aminophenol step1 Acylation Reaction start->step1 reagent1 α-Halo Acyl Halide reagent1->step1 intermediate1 N-(hydroxyphenyl)-α-haloacetamide step1->intermediate1 step2 Base-mediated Intramolecular Cyclization intermediate1->step2 product 1,4-Benzoxazin-3-one Core step2->product purification Purification via Chromatography or Recrystallization product->purification characterization Structural Elucidation (NMR, IR, MS) purification->characterization

Caption: A generalized experimental workflow for the synthesis of 1,4-benzoxazin-3-one derivatives.

Biological Activity and Signaling Pathways of Derivatives

Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory activity in microglial cells.[4] This activity is mediated through the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[2]

Upon treatment with these derivatives, the transcription factor Nrf2 is stabilized and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).[2] The increased expression of HO-1 helps to mitigate the inflammatory response by reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[2]

G Anti-inflammatory Signaling of 6-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives cluster_pathway Nrf2-HO-1 Signaling Pathway cluster_nucleus Nuclear Translocation compound Benzoxazinone Derivative keap1 Keap1 compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Sequesters & Promotes Degradation ub Ubiquitination & Degradation nrf2->ub Normally leads to nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocates to Nucleus nucleus Nucleus are ARE ho1_gene HO-1 Gene are->ho1_gene Activates Transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein Translation inflammation Reduced Inflammation ho1_protein->inflammation nrf2_nuc->are Binds to

Caption: Mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.

References

The Ascendant Trajectory of 1,4-Benzoxazin-3-ones: A Comprehensive Review of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic strategies, diverse biological activities, and mechanisms of action of 1,4-benzoxazin-3-one compounds, providing a technical guide for researchers, scientists, and drug development professionals.

The 1,4-benzoxazin-3-one core, a heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive literature review of this privileged structure, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing the intricate signaling pathways it modulates. The versatility of the 1,4-benzoxazin-3-one backbone has led to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Synthetic Methodologies: Crafting the 1,4-Benzoxazin-3-one Core

The foundational approach to synthesizing the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold typically involves the reaction of 2-aminophenols with α-haloacyl halides or esters. A representative protocol is the reaction of 2-aminophenol with chloroacetic acid or chloroacetyl chloride.

General Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

A common synthetic route involves the condensation of 2-aminophenol with chloroacetic acid. The reaction is often carried out in the presence of a base to facilitate the cyclization.

Experimental Protocol:

  • Step 1: N-alkylation. To a suspension of 2-aminophenol and a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., chloroform), chloroacetyl chloride is added dropwise at a low temperature (e.g., 0°C). The reaction mixture is then stirred, often with heating, to promote the formation of the intermediate N-(2-hydroxyphenyl)-2-chloroacetamide.

  • Step 2: Intramolecular Cyclization. The intermediate is then subjected to cyclization, which can be achieved by heating in the presence of a base (e.g., sodium bicarbonate) or by treatment with a stronger base to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the 2H-benzo[b][1][2]oxazin-3(4H)-one ring system.

  • Purification. The final product is typically purified by recrystallization from a suitable solvent like ethanol.

Further derivatization can be achieved through various reactions, such as sulfonation followed by nucleophilic substitution with aryl amines, to generate a library of compounds with diverse biological activities.[3]

A Spectrum of Biological Activities: Quantitative Insights

1,4-Benzoxazin-3-one derivatives have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for some of the most significant activities reported in the literature.

Antimicrobial and Antifungal Activity

Synthetic derivatives of 1,4-benzoxazin-3-ones have shown promising activity against a range of bacterial and fungal pathogens.[1][4] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
Linezolid-like substituentsGram-positive bacteriaNot specified[1]
Fluconazole-like substituentFungiNot specified[1]
Ketoconazole-like substituentFungiNot specified[1]

A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated for their in vitro antifungal activities against several plant pathogenic fungi. The effective concentration for 50% activity (EC50) was determined.[5]

CompoundTarget FungusEC50 (µg/mL)Reference
5l Gibberella zeae20.06[5]
5o Gibberella zeae23.17[5]
Hymexazol (Control) Gibberella zeae40.51[5]
5q Pellicularia sasakii26.66[5]
Hymexazol (Control) Pellicularia sasakii32.77[5]
5r Phytophthora infestans15.37[5]
Hymexazol (Control) Phytophthora infestans18.35[5]
Carbendazim (Control) Phytophthora infestans34.41[5]
5p Capsicum wilt26.76[5]
Hymexazol (Control) Capsicum wilt>50[5]
Anticancer Activity

Several 1,4-benzoxazin-3-one derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

CompoundCell LineIC50 (µM)Reference
c5 Huh-7 (Liver Cancer)28.48[6]
c14 Huh-7 (Liver Cancer)32.60[6]
c16 Huh-7 (Liver Cancer)31.87[6]
c18 Huh-7 (Liver Cancer)19.05[6]
14b A549 (Lung Cancer)7.59 ± 0.31[7][8]
14c A549 (Lung Cancer)18.52 ± 0.59[7][8]
Enzyme Inhibition

The 1,4-benzoxazin-3-one scaffold has also been explored for its potential to inhibit various enzymes implicated in disease.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
(S)-12 Matriptase-2< 10[9]
16 Matriptase-213.6[9]
5d DPP-41.4621 - 6.7805[10]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1,4-benzoxazin-3-one derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Antimicrobial Mechanism: Targeting DNA Gyrase

Some 1,4-benzoxazin-3-one derivatives are proposed to exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[11][12] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition 1,4-Benzoxazin-3-one 1,4-Benzoxazin-3-one DNA_Gyrase DNA Gyrase (Bacterial Enzyme) 1,4-Benzoxazin-3-one->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Required for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to

Caption: Inhibition of DNA Gyrase by 1,4-Benzoxazin-3-one Derivatives.

Anticancer Mechanism: Induction of DNA Damage and Apoptosis

Certain 1,4-benzoxazin-3-one derivatives have been shown to induce DNA damage in cancer cells, leading to the activation of apoptotic pathways and subsequent cell death.[6][8] This mechanism often involves the upregulation of DNA damage markers like γ-H2AX and the activation of caspases. Some compounds may also induce the formation of G-quadruplexes in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[13]

Anticancer_Mechanism cluster_drug 1,4-Benzoxazin-3-one Derivative cluster_cellular Cancer Cell Drug 1,4-Benzoxazin-3-one DNA_Damage Induces DNA Damage (γ-H2AX upregulation) Drug->DNA_Damage G4_Formation Induces c-Myc G-Quadruplex Formation Drug->G4_Formation Apoptosis Triggers Apoptosis (Caspase Activation) DNA_Damage->Apoptosis cMyc_Down Downregulates c-Myc Expression G4_Formation->cMyc_Down cMyc_Down->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Anticancer Mechanism of 1,4-Benzoxazin-3-one Derivatives.

Anti-inflammatory Mechanism: Activation of the Nrf2-HO-1 Pathway

The anti-inflammatory effects of some 1,4-benzoxazin-3-one derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway.[14] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under inflammatory conditions, these compounds can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1) and a reduction in pro-inflammatory mediators.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Nrf2_Activation Nrf2 Activation & Nuclear Translocation Benzoxazinone 1,4-Benzoxazin-3-one Derivative Benzoxazinone->Nrf2_Activation Promotes ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Binds to HO1_Expression Upregulation of Heme Oxygenase-1 (HO-1) ARE->HO1_Expression Induces Anti_inflammatory_Effect Anti-inflammatory Effects HO1_Expression->Anti_inflammatory_Effect

Caption: Nrf2-HO-1 Pathway Activation by 1,4-Benzoxazin-3-ones.

Key Experimental Protocols

This section provides an overview of the methodologies for some of the key experiments cited in the literature on 1,4-benzoxazin-3-one compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][6][9][11]

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,4-benzoxazin-3-one derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add 1,4-Benzoxazin-3-one Derivatives Seed_Cells->Add_Compound Incubate Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT Cell Viability Assay.

Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a straightforward method to study cell migration in vitro.[8][10][13][14]

Experimental Protocol:

  • Cell Monolayer: Cells are grown to confluence in a culture plate.

  • Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and then fresh media containing the test compound or a vehicle control is added.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point.

Conclusion

The 1,4-benzoxazin-3-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of compounds with a wide range of biological activities. The insights into their mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, provide a strong foundation for the rational design of more potent and selective drug candidates. This technical guide serves as a valuable resource for researchers in the field, summarizing the current state of knowledge and providing practical information to guide future research and development efforts targeting this versatile heterocyclic system.

References

An In-depth Technical Guide to 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its Congeners: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth research and historical data specifically for "6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one" are limited in publicly available scientific literature. This guide will focus on the broader, well-documented class of 2H-1,4-benzoxazin-3(4H)-one derivatives, with specific data provided for the parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, where available. This information serves as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Introduction to 1,4-Benzoxazin-3-one Derivatives

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical research.[1][2][3] These compounds, characterized by a benzene ring fused to an oxazine ring, have demonstrated a wide array of biological activities. Their versatile structure allows for extensive chemical modification, leading to the development of derivatives with tailored pharmacological or herbicidal properties.[3][4]

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 1,4-benzoxazin-3-one derivatives, with a particular focus on amino-substituted analogues.

Discovery and History

The scientific interest in this class of compounds grew significantly with the discovery of their biological activities. Researchers have explored their potential as:

  • Anticancer agents: Certain derivatives have shown cytotoxic activity against various cancer cell lines.[2]

  • Anti-inflammatory agents: Derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways.[1]

  • Antimicrobial and Antifungal agents: The scaffold is present in compounds with demonstrated activity against various pathogens.[3]

  • Herbicides: Benzoxazinone derivatives have been developed as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in plant chlorophyll synthesis.[4]

  • Central Nervous System (CNS) agents: Modifications of the benzoxazinone core have led to compounds with activity at various CNS receptors.[1]

Physicochemical Properties

The physicochemical properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one, the parent compound of the title molecule, are summarized in the table below. These properties are crucial for its handling, formulation, and biological activity.

PropertyValueReference
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
CAS Number 89976-75-0
Appearance Solid
Melting Point 88-93 °C
Storage Temperature 2-8°C

Synthesis and Experimental Protocols

The synthesis of the 1,4-benzoxazin-3-one core generally involves the cyclization of a 2-aminophenol derivative with a suitable two-carbon synthon. A general synthetic workflow is depicted below.

Synthesis of 1,4-Benzoxazin-3-one Core General Synthesis of 1,4-Benzoxazin-3-one Core cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Product 2-Aminophenol 2-Aminophenol N-Chloroacetyl-2-aminophenol N-(2-hydroxyphenyl)-2-chloroacetamide 2-Aminophenol->N-Chloroacetyl-2-aminophenol Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->N-Chloroacetyl-2-aminophenol Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one N-Chloroacetyl-2-aminophenol->Benzoxazinone Intramolecular Cyclization (Base)

A generalized synthetic route to the 1,4-benzoxazin-3-one scaffold.
Representative Experimental Protocol for the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This protocol is a general representation and may require optimization for specific derivatives.

Step 1: N-Acylation of 2-Aminophenol

  • Dissolve 2-aminophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the solution in an ice bath.

  • Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate from Step 1 in a suitable solvent (e.g., ethanol or acetone).

  • Add a base (e.g., potassium carbonate or sodium hydroxide, 1.5 equivalents).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2H-1,4-benzoxazin-3(4H)-one.

Biological Activities and Signaling Pathways

Derivatives of 1,4-benzoxazin-3-one have been reported to interact with various biological targets. For instance, certain derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[5]

PI3K_mTOR_Pathway_Inhibition Inhibition of the PI3K/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Benzoxazinone Derivative Inhibitor->PI3K Inhibitor->mTORC1

Mechanism of action for PI3K/mTOR inhibiting benzoxazinones.
Summary of Biological Activities

The following table summarizes some of the reported biological activities of various 1,4-benzoxazin-3-one derivatives.

Derivative ClassBiological ActivityTarget/MechanismReference
4-Phenyl-2H-benzo[b][4][5]oxazin-3(4H)-onesAnticancerPI3K/mTOR dual inhibitors[5]
1,2,3-Triazole-2H-benzo[b][4][5]oxazin-3(4H)-onesAnticancerCytotoxic against MCF-7 and HeLa cells[2]
Acylhydrazone derivativesAntifungalInhibition of mycelial growth[3]
Hydantoin or 1,2,3-triazole containing derivativesHerbicidalProtoporphyrinogen IX oxidase (PPO) inhibitors[4]
1,2,3-Triazole modified derivativesAnti-inflammatoryActivation of Nrf2-HO-1 pathway[1]

Conclusion and Future Directions

The 1,4-benzoxazin-3-one scaffold represents a versatile and valuable platform for the development of new therapeutic agents and agrochemicals. The ease of synthesis and the ability to introduce a wide range of substituents make it an attractive starting point for medicinal and agricultural chemists.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) studies: To further optimize the potency and selectivity of these compounds for their respective biological targets.

  • Exploration of new biological targets: To identify novel applications for this class of compounds.

  • Development of more efficient and sustainable synthetic methods: To facilitate the large-scale production of promising candidates.

This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the discovery, history, and potential of this compound and its related derivatives. The broad spectrum of biological activities associated with this scaffold underscores its continued importance in chemical and biological research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its scaffold is found in molecules with a range of biological activities. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown potential as anti-inflammatory agents by activating the Nrf2-HO-1 signaling pathway and as non-competitive inhibitors of human acetylcholinesterase, suggesting applications in neurodegenerative diseases.[2] This document provides a detailed protocol for the likely multi-step synthesis of this compound, based on established chemical transformations for analogous structures.

Overall Synthesis Workflow:

The synthesis of this compound can be envisioned as a three-step process, starting from 2,4-dinitrophenol. The key steps involve a selective reduction, cyclization with a methylated reagent, and a final reduction of the nitro group.

Synthesis_Workflow Start 2,4-Dinitrophenol Step1 Step 1: Selective Reduction Start->Step1 Intermediate1 2-Amino-4-nitrophenol Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Reagent2 Ethyl 2-bromopropionate Reagent2->Step2 Intermediate2 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one Step2->Intermediate2 Step3 Step 3: Nitro Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-nitrophenol

This procedure is adapted from the selective reduction of 2,4-dinitrophenol.

Materials:

  • 2,4-Dinitrophenol

  • Sodium sulfide (fused, 60%)

  • Ammonium chloride

  • Concentrated aqueous ammonia (~28%)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Water

Equipment:

  • 5-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heated Büchner funnel

  • 5-L round-bottomed flask

  • Filtration apparatus

  • Oven or vacuum desiccator

Procedure:

  • In a 5-L three-necked flask, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

  • With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

  • Heat the mixture to 85°C.

  • Turn off the heat and allow the mixture to cool.

  • At 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. Maintain the temperature between 80-85°C.

  • After the final addition, heat the mixture at 85°C for 15 minutes.

  • Filter the hot mixture through a preheated Büchner funnel.[3]

  • Cool the filtrate overnight.

  • Collect the crystals by filtration and press them nearly dry.

  • Dissolve the solid in 1.5 L of boiling water and acidify with glacial acetic acid (~100 ml).[3]

  • Add 10 g of activated carbon, heat the solution, and filter while hot.

  • Cool the filtrate to 20°C to crystallize the product.

  • Collect the brown crystals by filtration and dry them at 65°C or in a vacuum desiccator.[3]

Quantitative Data (Expected):

ParameterValueReference
Expected Yield160–167 g (64–67%)[3]
Melting Point140–142°C[3]
AppearanceBrown crystals[3]
Molecular Weight154.12 g/mol [4]
Step 2: Synthesis of 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one

This protocol is an adaptation of the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one, substituting ethyl 2-bromopropionate for ethyl bromoacetate to introduce the methyl group at the 2-position.

Materials:

  • 2-Amino-4-nitrophenol (from Step 1)

  • Ethyl 2-bromopropionate

  • Potassium fluoride

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

  • Ethylene dichloride

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a mixture of potassium fluoride (in molar excess) and anhydrous DMF, add ethyl 2-bromopropionate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-amino-4-nitrophenol (1 equivalent).

  • Heat the reaction mixture to 55°C for 6 hours.

  • Cool the mixture to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto ice.

  • Filter the resulting solid, wash with water, and dry.

  • For purification, take up the solid in EtOAc and water.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with water and 10% HCl, and then dry over MgSO4.

  • Remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride.

Quantitative Data (Analogous Compound):

Parameter (for 6-nitro-2H-1,4-benzoxazin-3(4H)-one)ValueReference
Yield27%[5]
Melting Point221–223°C[5]
AppearanceOrange solid[5]
Molecular Weight194.14 g/mol [6]
Step 3: Reduction of 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one

This is a general procedure for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.

Materials:

  • 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (from Step 2)

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H2)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Reaction flask

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 2-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent like ethanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Place the flask on the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data (Target Compound):

ParameterValueReference
Molecular Weight178.18 g/mol N/A
Purity (Commercial)97%N/A
AppearanceSolidN/A

Potential Application: Anti-inflammatory Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exert anti-inflammatory effects by modulating the Nrf2-HO-1 signaling pathway.[2] This pathway is a key regulator of cellular antioxidant responses.

Nrf2_Pathway cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) ROS Increased ROS LPS->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 binds Proteasome Proteasomal Degradation Nrf2->Proteasome leads to ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates & binds to Nucleus Nucleus HO1 HO-1 Gene Expression ARE->HO1 activates AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory results in Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one Derivative Benzoxazinone->Keap1 inhibits binding

Caption: Nrf2-HO-1 anti-inflammatory signaling pathway modulated by 2H-1,4-benzoxazin-3(4H)-one derivatives.

References

Application Note and Protocol for HPLC Analysis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one using High-Performance Liquid Chromatography (HPLC). This methodology is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazinone class.[1][2] Derivatives of benzoxazinone are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anti-inflammatory, analgesic, and antimicrobial properties.[1] Accurate and reliable analytical methods are crucial for the purity assessment, stability studies, and quality control of such compounds during research and development.

This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol

Instrumentation and Apparatus
  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4-5 decimal places).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringes and syringe filters (0.45 µm).

  • Ultrasonic bath.

Reagents and Materials
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (or Trifluoroacetic acid, as a mobile phase modifier).

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B). Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Sample Preparation:

  • Accurately weigh a quantity of the sample containing this compound.

  • Dissolve and dilute the sample in a suitable solvent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (based on UV spectra of similar compounds)[3]
Injection Volume 10 µL
Run Time 30 minutes
Data Analysis
  • Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of this compound. These values are based on typical performance characteristics observed for similar benzoxazinone derivatives and should be validated for the specific analytical method and instrumentation used.[3]

ParameterRepresentative Value
Retention Time (tR) ~ 12.5 min
Linearity Range 1 - 150 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.1 - 0.3 µg/mL[3]
Limit of Quantification (LOQ) 0.3 - 0.7 µg/mL[3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Column, Detector) MobilePhase->HPLC StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation 10 µL Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: NMR Spectroscopic Characterization of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted benzoxazinone core is a scaffold found in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and purity assessment of such small molecules. This application note provides a detailed protocol for the NMR characterization of this compound, including sample preparation, data acquisition, and spectral interpretation.

Chemical Structure
Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Hypothetical NMR Data

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
10.21s
6.75d, J = 8.4 Hz
6.20dd, J = 8.4, 2.5 Hz
6.15d, J = 2.5 Hz
5.05br s
4.65q, J = 6.8 Hz
1.40d, J = 6.8 Hz

Experimental Protocols

Sample Preparation for NMR Analysis

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (approx. 5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8 atom % D

  • NMR tube (5 mm diameter)

  • Pipettes and a vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the solid this compound and transfer it into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • If any solid particles remain, filter the solution through a small plug of glass wool into a new NMR tube.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

NMR Data Acquisition

Standard one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments should be performed to fully characterize the molecule.

Instrumentation:

  • 400 MHz (or higher field) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of a small organic molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Purified Compound DataAcquisition 1D & 2D NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing StructureVerification Structure Verification DataProcessing->StructureVerification Processed Spectra PurityAssessment Purity Assessment StructureVerification->PurityAssessment

Caption: Workflow for NMR Characterization.

Signaling Pathway (Hypothetical Biological Context)

While the specific biological activity of this compound is under investigation, related benzoxazinone derivatives have been explored for their anti-inflammatory properties. A potential mechanism could involve the modulation of key inflammatory signaling pathways.

G cluster_pathway Hypothetical Anti-inflammatory Pathway Compound 6-amino-2-methyl-2H-1,4- benzoxazin-3(4H)-one TargetProtein Target Protein (e.g., Kinase) Compound->TargetProtein Inhibition NFkB NF-κB Pathway TargetProtein->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Hypothetical Signaling Pathway.

Conclusion

This application note outlines a comprehensive approach for the NMR characterization of this compound. The provided protocols for sample preparation and data acquisition, along with the hypothetical NMR data, serve as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug discovery. The use of multi-dimensional NMR techniques is highly recommended for the complete and unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of the synthesized compound.

Application Notes and Protocols for Assessing the In Vitro Activity of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. Derivatives of this scaffold have shown a wide range of biological activities, making them promising candidates for drug discovery and development.[1][2] This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the biological activity of this compound, with a focus on its potential anti-inflammatory, myeloperoxidase (MPO) inhibitory, and cytotoxic effects.[3][4][5]

Cell Viability and Cytotoxicity Assays

A fundamental primary step in the assessment of any compound is to determine its effect on cell viability. This ensures that any observed activity in subsequent assays is not a result of general cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, THP-1 monocytes, or cancer cell lines like HeLa or A549) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[3][5]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100
11.2096
101.1592
500.9878.4
1000.6552

Anti-inflammatory Activity Assays

Inflammation is a key pathological process in many diseases. Benzoxazinone derivatives have been reported to possess anti-inflammatory properties.[2][6] The following assays can be used to evaluate the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS) stimulation of macrophages (e.g., RAW 264.7) induces the production of pro-inflammatory mediators, including nitric oxide (NO).

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[3]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Data Presentation:

Compound Concentration (µM)NO Concentration (µM)% Inhibition
Vehicle Control (LPS)55.20
148.112.9
1035.835.1
5015.372.3
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

The effect of the compound on the production of key pro-inflammatory cytokines can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate standard curves for each cytokine. Calculate the concentration of each cytokine in the supernatants and determine the percentage inhibition.

Data Presentation:

Compound Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control (LPS)25001800800
1018501450650
50980820310
Western Blot Analysis of NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation.[3] Western blotting can be used to assess the effect of the compound on the phosphorylation and degradation of key proteins in this pathway, such as IκBα.

Experimental Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours, followed by LPS stimulation (1 µg/mL) for 30 minutes.[3]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.[3]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an ECL detection system.

  • Densitometry: Quantify band intensity and normalize to the loading control.

Visualization of Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis a Seed RAW 264.7 Cells b Pre-treat with Compound a->b c Stimulate with LPS b->c d Cell Lysis & Protein Extraction c->d e BCA Assay d->e f SDS-PAGE e->f g Western Blot f->g h Densitometry Analysis g->h

Caption: Workflow for Western Blot Analysis of NF-κB Signaling.

Visualization of NF-κB Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits p_IkBa p-IκBα IkBa->p_IkBa nucleus Nucleus NFkB->nucleus Translocates to p_IkBa->NFkB Releases degradation Degradation p_IkBa->degradation transcription Gene Transcription (TNF-α, IL-6, iNOS) nucleus->transcription Induces

Caption: Simplified NF-κB Signaling Pathway.

Myeloperoxidase (MPO) Inhibitor Screening Assays

MPO is an enzyme involved in inflammatory processes and oxidative stress.[7][8] Inhibition of MPO is a potential therapeutic strategy.

MPO Peroxidation Activity Assay (Fluorometric)

This assay measures the peroxidase activity of MPO.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare MPO Assay Buffer.

    • Dilute MPO standard and control inhibitor (e.g., 4-aminobenzhydrazide) in Assay Buffer.[7]

    • Prepare the MPO substrate solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP).[9]

    • Prepare a hydrogen peroxide (H₂O₂) solution.[7]

  • Assay Procedure:

    • Add MPO Assay Buffer to the wells of a 96-well black plate.

    • Add the test compound at various concentrations.

    • Add the MPO enzyme to the wells.

    • Incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding H₂O₂.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 10-30 minutes at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[7][8]

  • Data Analysis: Calculate the rate of reaction (slope of the kinetic curve). Determine the percentage inhibition and calculate the IC50 value.

Data Presentation:

Compound Concentration (µM)Reaction Rate (RFU/min)% Inhibition
Vehicle Control8500
175011.8
1043049.4
5012085.9

Visualization of MPO Peroxidation Assay Workflow:

cluster_workflow MPO Peroxidation Assay start Add Reagents to Plate (Buffer, Compound, MPO) incubate Incubate (5-10 min) start->incubate add_h2o2 Add H₂O₂ incubate->add_h2o2 measure Kinetic Fluorescence Measurement (Ex/Em: 530/585 nm) add_h2o2->measure analyze Calculate IC50 measure->analyze

Caption: MPO Peroxidation Assay Workflow.

Anticancer Activity Assays

Benzoxazinone derivatives have also been investigated for their anticancer properties.[5][10]

Wound Healing Assay for Cell Migration

This assay assesses the effect of the compound on cancer cell migration.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 6-well plate and grow to confluency.

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS and replace the medium with fresh medium containing a non-toxic concentration of the test compound.

  • Image Acquisition: Capture images of the wound at 0 hours and after 24-48 hours.

  • Data Analysis: Measure the width of the wound at different time points. Calculate the percentage of wound closure compared to the vehicle control.

Data Presentation:

TreatmentWound Width at 0h (µm)Wound Width at 24h (µm)% Wound Closure
Vehicle Control50015070
Compound (10 µM)50035030

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. The potential activities described are based on studies of related compounds and are not guaranteed for this compound. Further research is required to confirm these activities.

References

"cell-based assays for 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for conducting cell-based assays on the compound 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Given that this specific molecule is not extensively documented in publicly available research, the following protocols are based on established methods for analogous compounds featuring the 1,4-benzoxazin-3(4H)-one core structure. This scaffold is present in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]

Application Notes

Compound of Interest: this compound

Background: The 1,4-benzoxazin-3(4H)-one moiety is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[4] Derivatives have been investigated for a variety of therapeutic applications, including as anticancer agents, inhibitors of enzymes like PI3K/mTOR and acetylcholinesterase, and as anti-inflammatory molecules.[5][6][7] The presence of an amino group at the 6-position and a methyl group at the 2-position of the benzoxazinone ring suggests that this compound could be a candidate for screening in assays related to cancer cell proliferation, apoptosis, and inflammatory signaling pathways.

Hypothesized Mechanisms of Action: Based on the activities of structurally related compounds, this compound may exert its effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many cytotoxic agents eliminate cancer cells by inducing programmed cell death (apoptosis). Assays for caspase activation and phosphatidylserine externalization are crucial for investigating this possibility.[8][9]

  • Inhibition of Cell Proliferation: The compound may interfere with the cell cycle, leading to a reduction in cell viability and proliferation.[10]

  • Modulation of Inflammatory Pathways: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer.[11][12] Compounds that modulate this pathway are of significant therapeutic interest.

Choice of Cell Lines: The selection of appropriate cell lines is critical for obtaining meaningful data. A panel of cell lines representing different cancer types is recommended for initial screening. For investigating anti-inflammatory effects, cell lines such as BV-2 microglia or macrophage-like cell lines (e.g., RAW 264.7) are suitable.[7]

Experimental Protocols

Herein, we provide detailed protocols for three fundamental cell-based assays to characterize the biological activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[15]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8]

Materials:

  • White-walled 96-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.[16]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).[16]

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]

  • Signal Stabilization and Measurement: Mix the contents on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.[8] Measure the luminescence using a luminometer.

Data Analysis: Subtract the background luminescence (from no-cell control wells) and calculate the fold change in caspase activity for treated samples relative to the vehicle control.

Protocol 3: NF-κB Signaling Pathway Assay (Reporter Assay)

This assay measures the activation of the NF-κB transcription factor in response to a stimulus, and the potential inhibitory effect of the compound.[17]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • DMSO

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Incubate for 1-2 hours.

  • Stimulation: Add an NF-κB activator, such as TNF-α (final concentration 10 ng/mL), to the wells and incubate for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition of NF-κB activation by the compound relative to the stimulated vehicle control.

Data Presentation

Table 1: Hypothetical Cell Viability Data for this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma28.7
HeLaCervical Cancer12.5
PC-3Prostate Cancer35.1

Table 2: Hypothetical Apoptosis and NF-κB Inhibition Data

AssayCell LineParameterResult at 20 µM
Caspase-Glo® 3/7HeLaFold Change in Caspase 3/7 Activity4.5-fold increase
NF-κB Reporter AssayHEK293T% Inhibition of TNF-α induced NF-κB activity65%

Visualizations

G cluster_0 Experimental Workflow: Cell-Based Assays cluster_1 Assay-Specific Steps A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adherence) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E1 MTT Assay: Add MTT, Incubate, Solubilize D->E1 Viability E2 Apoptosis Assay: Add Caspase-Glo® Reagent, Incubate D->E2 Apoptosis E3 NF-κB Assay: Stimulate with TNF-α, Lyse Cells D->E3 Signaling F Data Acquisition (Absorbance/Luminescence) E1->F E2->F E3->F G Data Analysis (IC50 / Fold Change / % Inhibition) F->G

Caption: General workflow for cell-based screening assays.

G cluster_0 Hypothetical Signaling Pathway Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Expression (Inflammation, Survival) Nucleus->Gene activates Compound 6-amino-2-methyl-2H- 1,4-benzoxazin-3(4H)-one Compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

The Versatile Scaffold: Applications of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one serves as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its unique structure has been exploited to develop novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and development.

Key Applications in Drug Discovery

The 1,4-benzoxazine core is a privileged structure in medicinal chemistry, and the 6-amino-2-methyl derivative is a key intermediate for creating derivatives with diverse pharmacological activities.[1] These derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1] The primary therapeutic areas where this scaffold has been investigated include:

  • Anticancer Activity: Derivatives of this compound have demonstrated significant potential as anticancer agents. By incorporating moieties such as 1,2,3-triazoles, researchers have synthesized compounds that exhibit potent inhibitory effects against various human cancer cell lines.[2] These compounds can induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage in tumor cells.[2][3]

  • Anti-inflammatory Activity: The scaffold has been utilized to develop potent anti-inflammatory agents. Derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-1β, IL-6, and TNF-α in microglial cells.[4] The mechanism of action often involves the activation of the Nrf2-HO-1 signaling pathway, which helps in mitigating oxidative stress.[4]

  • Neurological Disorders: The core structure is also explored for developing treatments for neurodegenerative diseases.[4] For instance, some derivatives have been designed as non-competitive inhibitors of human acetylcholinesterase (hAChE), suggesting potential applications in Alzheimer's disease.[4][5] Others have shown potential as dopamine D2 receptor antagonists and serotonin reuptake inhibitors, indicating possible use in treating depression.[5]

  • Other Therapeutic Areas: The versatility of the benzoxazine scaffold extends to other areas, including the development of dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, factor Xa inhibitors, and potential COX-2/5-LOX inhibitors.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of this compound, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives [2]

CompoundCell LineIC50 (μM)
14b A549 (lung)7.59 ± 0.31
14c A549 (lung)18.52 ± 0.59
14b Huh7 (liver)> 50
14c Huh7 (liver)> 50
14b MCF-7 (breast)> 50
14c MCF-7 (breast)> 50
14b HCT-116 (colon)> 50
14c HCT-116 (colon)> 50
14b SKOV3 (ovary)> 50
14c SKOV3 (ovary)> 50

Table 2: Anti-inflammatory Activity of 1,2,3-Triazole Derivatives in LPS-induced BV-2 Microglial Cells [4]

CompoundConcentration (μM)Intracellular ROS Levels (% of LPS group)
e2 1064.25 ± 6.96
e16 1057.90 ± 12.04
e20 1042.56 ± 5.19

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies cited in the literature.

Protocol 1: General Synthesis of 1,2,3-Triazole Derivatives

This protocol outlines the synthesis of 2H-benzo[b][6][8]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles.[2]

Step 1: Synthesis of the Terminal Alkyne Intermediate

  • Dissolve 6-amino-2H-benzo[b][6][8]oxazin-3(4H)-one in a suitable solvent (e.g., DMF).

  • Add 3-ethynylbenzoic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the terminal alkyne compound.

Step 2: Click Chemistry Reaction to Form the 1,2,3-Triazole Ring

  • Dissolve the terminal alkyne intermediate and a substituted azide in a solvent mixture (e.g., t-BuOH/H₂O).

  • Add a copper(I) catalyst, such as copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by adding water and extracting with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the test compounds.

  • Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate key pathways and workflows related to the medicinal chemistry applications of this compound derivatives.

G cluster_synthesis Synthetic Workflow A 6-amino-2-methyl-2H- 1,4-benzoxazin-3(4H)-one B Amide Coupling (HATU, DIPEA) A->B C Terminal Alkyne Intermediate B->C D Click Chemistry (Cu(I), Azide) C->D E 1,2,3-Triazole Derivatives D->E

Caption: Synthetic workflow for 1,2,3-triazole derivatives.

G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS ROS ROS LPS->ROS induces Compound Benzoxazinone Derivative Compound->ROS inhibits Nrf2 Nrf2 Compound->Nrf2 activates Inflammation Inflammation (NO, IL-1β, IL-6, TNF-α) ROS->Inflammation promotes Keap1 Keap1 Nrf2->Keap1 dissociates from HO1 HO-1 Nrf2->HO1 upregulates HO1->Inflammation inhibits G cluster_workflow Anticancer Evaluation Workflow A Synthesized Compounds B Cell Viability (MTT Assay) A->B C Determine IC50 B->C D Apoptosis Analysis (Flow Cytometry) C->D E ROS Measurement C->E F DNA Damage Assay C->F G Mechanism of Action D->G E->G F->G

References

Application Notes and Protocols for the Study of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design for the synthesis, characterization, and biological evaluation of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one , a versatile heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] The protocols outlined below are intended to guide researchers in investigating the therapeutic potential of this and related benzoxazinone derivatives.

Chemical Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, which is followed by rigorous purification and structural confirmation.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of benzoxazinone derivatives.

Materials:

  • 2-Amino-4-nitrophenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: Synthesis of 2-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one

  • To a solution of 2-amino-4-nitrophenol (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Synthesis of this compound

  • To a solution of 2-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a mixture of ethanol and water (4:1), add ammonium chloride (5 equivalents) and iron powder (5 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite and wash the residue with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Purification and Characterization

Purification:

  • The final compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a crystalline solid.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

  • Purity Analysis: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is recommended for biological assays.[1]

Biological Evaluation: In Vitro Assays

The following protocols are designed to assess the potential anticancer and anti-inflammatory activities of this compound. Benzoxazinone derivatives have shown promise in these areas.[2][3]

Protocol 3: MTT Assay for Cytotoxicity

This assay determines the effect of the compound on cell viability and is a primary screening tool for anticancer activity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, SGC7901)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of the compound on cancer cell migration, a key process in metastasis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

Procedure:

  • Seed cells into plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[2]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of the test compound.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol can be used to investigate the effect of the compound on the expression of target genes, such as the oncogene c-Myc, which is known to be modulated by some benzoxazinone derivatives.[2]

Materials:

  • Cancer cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Treat cells with the test compound for a specified time.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.

Data Presentation

Quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
A54924
48
HeLa24
48
SGC790124
48

Table 2: Effect of this compound on Cancer Cell Migration

TreatmentConcentration (µM)Wound Closure (%) at 24hWound Closure (%) at 48h
Vehicle Control-
Compound X10
50

Table 3: Relative Gene Expression of c-Myc after Treatment

TreatmentConcentration (µM)Relative c-Myc mRNA Expression (Fold Change)
Vehicle Control-1.0
Compound X10
50

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways can aid in understanding the experimental design and potential mechanisms of action.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Test Compound Migration Cell Migration Assay (Wound Healing) Cytotoxicity->Migration Identify Active Concentrations GeneExpression Gene Expression Analysis (qRT-PCR) Migration->GeneExpression Investigate Mechanism DataAnalysis Data Analysis (IC50, Statistical Analysis) GeneExpression->DataAnalysis Conclusion Conclusion & Further Studies DataAnalysis->Conclusion

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of the target compound.

Some benzoxazinone derivatives have been shown to exert their anticancer effects by downregulating the expression of the c-Myc oncogene.[2] The following diagram illustrates a simplified c-Myc signaling pathway.

cMyc_Signaling_Pathway cluster_upstream Upstream Signaling cluster_myc c-Myc Regulation cluster_downstream Downstream Effects GrowthFactors Growth Factors Receptors Receptor Tyrosine Kinases GrowthFactors->Receptors Ras Ras/MAPK Pathway Receptors->Ras cMyc_Gene c-Myc Gene Ras->cMyc_Gene Transcription Activation cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation CellCycle Cell Cycle Progression cMyc_Protein->CellCycle Proliferation Cell Proliferation cMyc_Protein->Proliferation Apoptosis Inhibition of Apoptosis cMyc_Protein->Apoptosis Metabolism Altered Metabolism cMyc_Protein->Metabolism Benzoxazinone This compound Benzoxazinone->cMyc_mRNA Downregulation

Caption: Simplified c-Myc signaling pathway and the potential point of intervention for the test compound.

Benzoxazinone derivatives have also demonstrated anti-inflammatory properties, potentially through the activation of the Nrf2-HO-1 signaling pathway.

Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding HO1 Heme Oxygenase-1 (HO-1) Gene ARE->HO1 Transcription Anti_Inflammatory Anti-inflammatory & Antioxidant Proteins HO1->Anti_Inflammatory Translation Inflammation Reduced Inflammation Anti_Inflammatory->Inflammation Benzoxazinone This compound Benzoxazinone->Keap1_Nrf2 Induces Nrf2 Release ROS Oxidative Stress (e.g., from inflammation) ROS->Keap1_Nrf2 Induces Dissociation

Caption: The Nrf2-HO-1 signaling pathway as a potential target for the anti-inflammatory effects of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable and reliable method is a two-step synthesis. The first step involves the formation of the benzoxazinone ring to produce the intermediate, 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, from 2-amino-5-nitrophenol. The second step is the reduction of the nitro group to an amine to yield the final product.

Q2: What are the critical parameters in the first step, the formation of the benzoxazinone ring?

A2: The critical parameters for the cyclization step include the choice of alkylating agent, the base, the solvent, and the reaction temperature. The reaction involves an initial N-alkylation of the amino group of 2-amino-5-nitrophenol, followed by an intramolecular cyclization to form the lactam ring. Careful control of these parameters is crucial to maximize the yield of the desired N-alkylated and cyclized product and to minimize side reactions.

Q3: Which methods are recommended for the reduction of the nitro group in the second step?

A3: Common and effective methods for the reduction of the aromatic nitro group include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method.[1] Chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium is also a robust and widely used alternative.[1][2]

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both reaction steps. By comparing the spots of the reaction mixture with the starting materials and the expected product, you can determine the extent of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the common challenges in purifying the final product?

A5: Purification of the final product, this compound, can be challenging due to its polarity and potential for oxidation. Column chromatography on silica gel is a common purification method. Care should be taken to use appropriate solvent systems and to handle the compound under an inert atmosphere to prevent oxidation, which can lead to discoloration of the product.[3]

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Step 1)
Possible Cause Suggested Solution
Incomplete N-alkylation Ensure the use of a suitable alkylating agent (e.g., ethyl 2-bromopropanoate) and an appropriate base (e.g., potassium carbonate) to facilitate the reaction. The reaction may require elevated temperatures and longer reaction times. Monitor the reaction by TLC to ensure the consumption of the starting aminophenol.
Side reaction: O-alkylation The hydroxyl group of the aminophenol can also undergo alkylation. Using a polar aprotic solvent like DMF can favor N-alkylation. The choice of base is also critical; a weaker base may favor N-alkylation over O-alkylation.
Poor cyclization The intramolecular cyclization to form the lactam ring may be slow. This step is often promoted by heat. Ensure the reaction temperature is adequate for the cyclization to occur after the initial N-alkylation.
Degradation of starting material 2-amino-5-nitrophenol can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.
Problem 2: Low yield or incomplete reaction during the reduction of the nitro group (Step 2)
Possible Cause Suggested Solution
Catalyst poisoning (for catalytic hydrogenation) Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Use a fresh, high-quality catalyst.
Insufficient reducing agent For chemical reduction (e.g., with SnCl₂), ensure that a sufficient molar excess of the reducing agent is used. The stoichiometry is critical for the complete reduction of the nitro group.[1]
Suboptimal reaction conditions For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate the mass transfer of hydrogen to the catalyst surface. For chemical reduction, the reaction may require heating to proceed at a reasonable rate.
Formation of side products Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Ensure sufficient reaction time and an adequate amount of reducing agent for complete conversion to the amine.
Problem 3: Product discoloration or impurity in the final product
Possible Cause Suggested Solution
Oxidation of the amino group The final product, an aminophenol derivative, can be susceptible to air oxidation, leading to colored impurities.[3] Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a cool, dark place.
Residual starting material or intermediates If the reactions are incomplete, the final product may be contaminated with starting materials or intermediates. Optimize the reaction conditions for complete conversion and use an effective purification method like column chromatography.
Solvent impurities Ensure the use of high-purity solvents for the reaction and purification to avoid introducing impurities into the final product.

Data Presentation

Table 1: Representative Reaction Conditions for Benzoxazinone Synthesis

Starting MaterialReagentBaseSolventTemperature (°C)Yield (%)
2-aminophenolChloroacetyl chlorideNaHCO₃Toluene/Water25-30~85
2-amino-5-nitrophenolEthyl 2-bromopropanoateK₂CO₃DMF80-10060-70 (estimated)

Table 2: Comparison of Nitro Group Reduction Methods

MethodReducing AgentCatalystSolventTemperature (°C)Typical Yield (%)
Catalytic HydrogenationH₂ gas10% Pd/CMethanol/Ethanol25-50>90
Chemical ReductionSnCl₂·2H₂O-Ethanol/Ethyl Acetate50-7885-95[4]
Chemical ReductionIron powder-Acetic Acid80-10080-90[1]

Experimental Protocols

Protocol 1: Synthesis of 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
  • Materials: 2-amino-5-nitrophenol, ethyl 2-bromopropanoate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure: a. To a solution of 2-amino-5-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture. d. Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring the reaction progress by TLC. e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
  • Materials: 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.

  • Procedure: a. Dissolve 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in methanol in a hydrogenation vessel. b. Carefully add 10% Pd/C (5-10 mol%) to the solution. c. Seal the vessel, evacuate the air, and purge with hydrogen gas. d. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature. e. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. f. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. h. Concentrate the filtrate under reduced pressure to obtain the crude product. i. Purify the product by recrystallization or column chromatography to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Benzoxazinone Ring Formation cluster_step2 Step 2: Nitro Group Reduction start1 2-amino-5-nitrophenol product1 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one start1->product1 N-alkylation & Cyclization reagent1 Ethyl 2-bromopropanoate, K2CO3, DMF reagent1->product1 start2 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one product2 This compound start2->product2 Reduction reagent2 H2, Pd/C or SnCl2 reagent2->product2

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Impurities Detected check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions purification_method Improve Purification Technique start->purification_method If product is impure purify_sm Purify Starting Materials check_sm->purify_sm adjust_reagents Adjust Reagent Ratios check_reagents->adjust_reagents optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions

Caption: Logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for column chromatography purification of this compound?

A1: For effective purification of this polar compound by column chromatography, a gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include:

  • Ethyl acetate/Hexane: Begin with a low percentage of ethyl acetate (e.g., 20-30%) and gradually increase the concentration.

  • Dichloromethane/Methanol: A starting mixture of 98:2 dichloromethane/methanol can be effective, with a gradual increase in the methanol percentage.

Q2: What are suitable solvents for the recrystallization of this compound?

A2: The choice of solvent for recrystallization depends on the impurity profile. Common choices for polar, aromatic amines include:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and add water dropwise until turbidity is observed. Then, allow the solution to cool slowly.

  • Ethyl Acetate/Heptane: Dissolve the crude product in hot ethyl acetate and add heptane to induce crystallization.

  • Isopropanol

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically an off-white to light brown solid. The melting point can vary depending on the purity, but it is important to compare it with a reference standard if available.

Q4: How should I store the purified compound?

A4: Due to the presence of an amino group, the compound may be susceptible to oxidation and degradation over time, potentially leading to discoloration. It is recommended to store the purified solid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Purification 1. Incomplete elution from the chromatography column. 2. Product loss during recrystallization due to high solubility in the chosen solvent. 3. Adsorption of the basic amino group onto the acidic silica gel.1. Increase the polarity of the eluent at the end of the column chromatography. 2. Use a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature. Perform a small-scale test to determine the optimal solvent ratio. 3. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve recovery.
Presence of Starting Materials in the Final Product 1. Incomplete reaction. 2. Inefficient separation during chromatography.1. Monitor the reaction progress using TLC to ensure complete consumption of starting materials. 2. Optimize the column chromatography conditions. A shallower solvent gradient or a longer column may be necessary to improve separation.
Product is an Oil or Fails to Crystallize 1. Presence of impurities that inhibit crystallization. 2. The compound may have a low melting point or exist as a stable amorphous solid.1. Re-purify the material using column chromatography to remove impurities. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective. Consider using a different recrystallization solvent system.
Discoloration of the Purified Product (Yellowing or Browning) 1. Oxidation of the aromatic amino group.1. Store the compound under an inert atmosphere and protect it from light. If discoloration has already occurred, re-purification by recrystallization with the addition of a small amount of a reducing agent like sodium dithionite may be attempted, followed by proper storage.

Experimental Protocols

Column Chromatography Purification

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Ethyl acetate, Hexane, Dichloromethane, Methanol (analytical grade)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 20% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 50-70% ethyl acetate in hexane) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution progress using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Recrystallization

Objective: To further purify this compound by recrystallization.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Column Chromatography 95-9860-80Good for separating closely related impurities.Can be time-consuming and require large solvent volumes.
Recrystallization >9970-90 (from partially pure material)Simple, cost-effective, and can yield high-purity material.May not be effective for removing all types of impurities.

Note: The purity and yield values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute TLC Monitor Fractions by TLC Elute->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Pure Pure Product Recrystallize->Pure TroubleshootingLogic cluster_LowYield Low Yield Solutions cluster_Impure Impurity Solutions cluster_NoCrystals Crystallization Solutions Start Purification Issue LowYield Low Yield Start->LowYield Impure Impure Product Start->Impure NoCrystals Fails to Crystallize Start->NoCrystals LY_Sol1 Increase Eluent Polarity LowYield->LY_Sol1 Incomplete Elution LY_Sol2 Optimize Recrystallization Solvent LowYield->LY_Sol2 High Solubility LY_Sol3 Add Base to Eluent LowYield->LY_Sol3 Silica Adsorption I_Sol1 Optimize Chromatography Impure->I_Sol1 Poor Separation I_Sol2 Repeat Purification Step Impure->I_Sol2 Persistent Impurities NC_Sol1 Re-purify NoCrystals->NC_Sol1 Oily Product NC_Sol2 Scratch/Seed NoCrystals->NC_Sol2 Supersaturation

Technical Support Center: Recrystallization of 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before dissolving in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1][2] This is a common issue with low-melting point solids or when using a solvent that is too nonpolar.[1]

  • Solution 1: Re-dissolve and add more solvent. Heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool slowly.[2]

  • Solution 2: Change the solvent or use a solvent pair. A more polar solvent might be required. Alternatively, a solvent pair can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

  • Solution 3: Reduce the cooling rate. Rapid cooling can promote oiling. Insulate the flask to allow for slow cooling to room temperature before further cooling in an ice bath.[1]

Q2: The recrystallization yield is very low. How can I improve it?

A2: A low yield (e.g., less than 20%) can be due to several factors.[2]

  • Problem: Using too much solvent. This is a frequent cause of low recovery, as a significant amount of the compound may remain in the mother liquor.[2] To check for this, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that substantial product loss has occurred.[2] To rectify this, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected.

  • Problem: Premature crystallization during hot filtration. If crystals form in the filter funnel during hot filtration, product will be lost. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Adding a slight excess of solvent before filtration can also help, which can then be partially evaporated before cooling.[1]

  • Problem: Incomplete crystallization. Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after slow cooling to room temperature is a standard practice.[1]

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often nonpolar and can be removed by using activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to the loss of your desired compound.[2] Aromatic amines can also be susceptible to oxidation, which can lead to coloration. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[3]

Q4: No crystals are forming, even after cooling the solution. What can I do to induce crystallization?

A4: If the solution is supersaturated but crystals have not formed, nucleation can be induced.

  • Method 1: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

  • Method 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

  • Method 3: Reduce the solvent volume. Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

Experimental Protocol: Recrystallization of this compound

This is a general protocol and may require optimization based on the purity of the starting material and the scale of the experiment.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
  • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
  • Given the aromatic amine and lactam functionalities, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone, are good starting points. Solvent mixtures such as ethanol/water or ethyl acetate/hexane may also be effective.[4]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.
  • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.[1]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution briefly and then proceed to hot filtration.

4. Hot Filtration:

  • If there are insoluble impurities or if charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[1]
  • Collect the hot, clear filtrate in a clean, pre-warmed flask.

5. Crystallization:

  • Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
  • Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Data Presentation

The following table illustrates the type of data that should be collected during solvent screening for the recrystallization of this compound.

SolventSolubility at Room Temp. (25°C)Solubility at Boiling PointCrystal Formation upon CoolingObservations
WaterInsolubleSparingly solublePoor
EthanolSparingly solubleSolubleGood, slow formationPotential for good recovery
Ethyl AcetateSparingly solubleSolubleRapid formationMay need to control cooling rate
HexaneInsolubleInsolubleN/ASuitable as an anti-solvent
AcetoneSolubleVery SolublePoorToo soluble for good recovery
TolueneSparingly solubleSolublePossiblePotential for "oiling out"

Visualization

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Problem: 'Oiling Out' cool->oiling_out Oil forms filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals Problem: No Crystals Form crystals_form->no_crystals No end Pure Product filter_dry->end low_yield Problem: Low Yield filter_dry->low_yield Low recovery solution_oil Add more solvent, reheat, cool slowly oiling_out->solution_oil solution_yield Concentrate Mother Liquor low_yield->solution_yield solution_crystals Induce Crystallization: - Scratch Flask - Seed Crystals no_crystals->solution_crystals solution_oil->cool solution_yield->cool solution_crystals->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy involves a two-step process. The first step is the synthesis of the nitro-intermediate, 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, typically from 2-amino-4-nitrophenol and an alpha-halocarbonyl compound. This is followed by the reduction of the nitro group to an amine to yield the final product.

Q2: What are the critical parameters to control during the cyclization step to form the benzoxazinone ring?

The critical parameters for the cyclization step include temperature, reaction time, and the choice of base and solvent. Anhydrous conditions are often crucial to prevent hydrolysis of reactants and intermediates.

Q3: What are the recommended methods for the reduction of the nitro group in the intermediate?

Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a clean and efficient method. Other reducing agents such as tin(II) chloride (SnCl2) in an acidic medium or sodium dithionite (Na2S2O4) can also be effective. The choice of method may depend on the scale of the reaction and the presence of other functional groups.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Potential Causes & Solutions

Potential Cause Recommended Solution
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature.
Side Reactions: Competing side reactions may be consuming the starting materials or intermediates.Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, changing the solvent, or using a different catalyst. See the side reactions section for more details.
Product Degradation: The product may be unstable under the reaction or work-up conditions.Perform the reaction at a lower temperature and ensure the work-up procedure is as mild as possible. Avoid prolonged exposure to strong acids or bases.
Inefficient Purification: Significant loss of product may occur during purification.Optimize the purification method. For column chromatography, select an appropriate solvent system to ensure good separation. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Issue 2: Presence of Impurities in the Final Product

Common Impurities & Identification

Impurity Potential Source Identification Method
Unreacted Starting MaterialsIncomplete reaction.TLC, HPLC, NMR
Nitro-intermediateIncomplete reduction of the nitro group.TLC, HPLC, NMR, Mass Spectrometry
Ring-opened byproductsHydrolysis of the benzoxazinone ring.HPLC, Mass Spectrometry
Over-reduction productsHarsh reduction conditions.HPLC, Mass Spectrometry

Solutions:

  • Unreacted Starting Materials: If starting materials are present, consider re-running the reaction under more forcing conditions (e.g., longer time, higher temperature) or re-purifying the product.

  • Incomplete Reduction: If the nitro-intermediate is a major impurity, the reduction step needs to be optimized. This could involve increasing the amount of reducing agent, using a more active catalyst, or extending the reaction time.

  • Ring-opened Byproducts: The presence of ring-opened products suggests hydrolysis. Ensure all solvents and reagents are anhydrous in the cyclization step. During work-up, avoid prolonged contact with aqueous acidic or basic solutions.

  • Over-reduction Products: If over-reduction is suspected, use milder reducing agents or optimize the reaction conditions (e.g., lower temperature, shorter reaction time).

Experimental Protocols

A representative experimental protocol for the synthesis is outlined below.

Step 1: Synthesis of 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

  • To a solution of 2-amino-4-nitrophenol in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K2CO3 or NaH).

  • Slowly add an alpha-haloester, such as ethyl 2-bromopropionate, to the mixture at room temperature.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Filter the precipitate, wash with water, and dry to obtain the crude 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizing Reaction Pathways and Side Reactions

The following diagrams illustrate the key reaction steps and potential side reactions.

Synthesis_Pathway A 2-Amino-4-nitrophenol C 6-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one A->C Base, Solvent B Ethyl 2-bromopropionate B->C D This compound C->D Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for this compound.

Side_Reactions_Cyclization Start 2-Amino-4-nitrophenol + Ethyl 2-bromopropionate Desired_Intermediate 6-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one Start->Desired_Intermediate Desired Cyclization Side_Product1 N-Alkylation at Amino Group Start->Side_Product1 Incomplete Cyclization Side_Product2 O-Alkylation at Phenolic Group Start->Side_Product2 Incomplete Cyclization Side_Product3 Ring-opened Amide Desired_Intermediate->Side_Product3 Hydrolysis

Caption: Potential side reactions during the cyclization step.

Side_Reactions_Reduction Nitro_Intermediate 6-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one Desired_Product This compound Nitro_Intermediate->Desired_Product Complete Reduction Side_Product4 Nitroso Intermediate Nitro_Intermediate->Side_Product4 Incomplete Reduction Side_Product5 Hydroxylamino Intermediate Side_Product4->Side_Product5 Incomplete Reduction Side_Product5->Desired_Product Complete Reduction Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Yes_Incomplete Extend Time / Increase Temp Incomplete->Yes_Incomplete Yes No_Incomplete Check for Side Products Incomplete->No_Incomplete No End Pure Product at Higher Yield Yes_Incomplete->End Side_Products Side Products Present? No_Incomplete->Side_Products Yes_Side Optimize Conditions (Temp, Solvent, Reagents) Side_Products->Yes_Side Yes No_Side Review Work-up & Purification Side_Products->No_Side No Yes_Side->End No_Side->End

Technical Support Center: Stability of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one in various solution-based experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is generally considered a stable compound, a property valued in its application as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] However, its stability in solution is dependent on several factors including pH, temperature, light exposure, and the presence of oxidizing agents. As a benzoxazinone derivative, it may be susceptible to hydrolysis, particularly under acidic or basic conditions, and photodegradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related benzoxazinoid compounds are known to degrade into several classes of products. These can include the corresponding benzoxazolinones through the loss of the lactam ring's side chain, and further degradation to aminophenoxazines.[2] Given the amino substitution on the benzene ring, oxidative degradation pathways may also be relevant.

Q3: How can I monitor the stability of my compound in solution?

A3: The most common and effective method for monitoring the stability of small molecules like this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method.[3][4] Such a method should be capable of separating the parent compound from any potential degradation products.[5]

Q4: What are the critical parameters to consider when developing a stability-indicating HPLC method?

A4: When developing a stability-indicating HPLC method, the key is to achieve adequate resolution between the main compound and all potential degradation products.[6] Important parameters to optimize include the choice of column, mobile phase composition (including pH and organic modifier), and detector wavelength.[3] Forced degradation studies are essential to generate the degradation products needed to challenge and validate the specificity of the method.[7][8]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting the ionization of the amino group.- Secondary interactions with the column stationary phase.- Column overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amino group.- Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.[9][10]
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Inadequate column equilibration.- Ensure proper mobile phase mixing and pump performance.- Use a column oven to maintain a constant temperature.[11]- Equilibrate the column with the mobile phase for a sufficient time before injection.
Ghost Peaks - Contaminants in the mobile phase or from the sample injection.- Carryover from previous injections.- Use high-purity solvents and filter the mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent to check for carryover.[10]
Poor Resolution Between Parent and Degradant Peaks - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Optimize the organic-to-aqueous ratio in the mobile phase or switch to a gradient elution.- Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).[12]
Forced Degradation Study Troubleshooting

This guide provides solutions for common challenges during forced degradation studies.

Issue Potential Cause Recommended Solution
No or Minimal Degradation Observed - Stress conditions are too mild.- Increase the concentration of the stressor (acid, base, oxidizing agent).- Extend the duration of stress exposure.- Increase the temperature for thermal degradation studies.[12]
Complete Degradation of the Compound - Stress conditions are too harsh.- Decrease the concentration of the stressor.- Shorten the exposure time.- For thermal studies, lower the temperature.
Mass Imbalance in HPLC Analysis - Some degradation products are not UV-active at the chosen wavelength.- Degradation products are not eluting from the column.- Formation of volatile degradation products.- Use a diode array detector (DAD) or a mass spectrometer (MS) to look for non-UV-active or poorly retained species.- Modify the mobile phase to elute highly polar or non-polar degradants.- Consider headspace GC-MS for volatile product analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and analyze at 2, 4, 8, and 24 hours.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and analyze at 2, 4, 8, and 24 hours.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial with the solid compound in an oven at 60°C.

    • Analyze samples at 24, 48, and 72 hours by reconstituting in methanol.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be shielded from light.

    • Analyze both samples after the exposure period.

Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV or UPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Diluent Methanol:Water (50:50)

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo HPLC HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradants HPLC->Identify Pathway Elucidate Pathways HPLC->Pathway Method Validate Method HPLC->Method

Caption: Workflow for a forced degradation study.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start HPLC Problem Observed PeakShape Tailing/Fronting? Start->PeakShape Retention Inconsistent RT? Start->Retention Baseline Noisy/Drifting? Start->Baseline CheckpH Adjust Mobile Phase pH PeakShape->CheckpH Yes CheckLoad Reduce Sample Load CheckpH->CheckLoad ChangeCol Try Different Column CheckLoad->ChangeCol CheckFlow Verify Flow Rate Retention->CheckFlow Yes CheckTemp Control Column Temp CheckFlow->CheckTemp Equilibrate Increase Equilibration CheckTemp->Equilibrate CheckSolvent Use Fresh Solvents Baseline->CheckSolvent Yes Degas Degas Mobile Phase CheckSolvent->Degas CleanDetector Clean Detector Cell Degas->CleanDetector

Caption: Logic diagram for HPLC troubleshooting.

References

Technical Support Center: Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzoxazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzoxazinones.

Frequently Asked Questions (FAQs)

Q1: My benzoxazinone synthesis is resulting in a low yield. What are the common causes?

Low yields in benzoxazinone synthesis can be attributed to several factors, including:

  • Purity of Starting Materials: Impurities in the starting materials, particularly the anthranilic acid derivative, can lead to side reactions and lower yields.

  • Reaction Conditions: Suboptimal reaction conditions such as temperature, reaction time, and solvent can significantly impact the efficiency of the cyclization step.

  • Nature of Substituents: The electronic and steric properties of substituents on the anthranilic acid or the acylating agent can influence reactivity. For instance, strong electron-withdrawing groups on anthranilic acid have been reported to result in lower yields.[1]

  • Inefficient Cyclization: The choice and amount of the cyclizing agent are critical. Incomplete cyclization can leave behind unreacted intermediates.

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazinone.

  • Product Degradation: The synthesized benzoxazinone may be unstable under the reaction or workup conditions, leading to decomposition.

Q2: I am observing the formation of a dihydro-benzoxazinone derivative as a significant byproduct. How can I avoid this?

The formation of a dihydro-benzoxazinone intermediate is a common issue, particularly when using orthoesters as reagents.[1] This occurs when the final elimination step to form the benzoxazinone is incomplete.

To minimize the formation of the dihydro byproduct:

  • Prolong the reaction time: Allowing the reaction to proceed for a longer duration can promote the complete elimination to the desired benzoxazinone.[1]

  • Increase the reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the elimination step.

  • Choice of reagents: Certain combinations of reactants are more prone to forming stable dihydro intermediates. For example, the reaction of anthranilic acid with triethyl orthobutyrate has been noted to produce an inseparable mixture of the benzoxazinone and its dihydro derivative.[1]

Q3: What are some common side reactions in benzoxazinone synthesis and how can they be minimized?

Besides the formation of dihydro-benzoxazinones, other side reactions can occur:

  • Ring-opening of the benzoxazinone: The benzoxazinone ring is susceptible to nucleophilic attack, especially at positions C2 and C4.[1][2] This can lead to the formation of N-acylanthranilic acid derivatives or other ring-opened products. To minimize this, it is important to control the reaction conditions and avoid the presence of strong nucleophiles after the benzoxazinone has formed.

  • Formation of quinazolinones: In the presence of nitrogen nucleophiles, benzoxazinones can rearrange to form quinazolinone derivatives.[3] Careful control of reagents and reaction conditions is necessary if the benzoxazinone is the desired product.

Q4: My purification process is leading to significant product loss. What are some effective purification strategies?

Purification of benzoxazinones can be challenging. Common methods include:

  • Recrystallization: This is a standard method for purifying solid benzoxazinone derivatives. The choice of solvent is crucial for obtaining high purity and recovery.

  • Column Chromatography: Silica gel column chromatography is often used for the purification of benzoxazinones. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be determined by thin-layer chromatography (TLC) to ensure good separation from impurities.[4]

  • Aqueous Wash: Since anthranilic acid, a common starting material, is water-soluble, an aqueous wash during the workup can effectively remove unreacted starting material.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using TLC. Consider extending the reaction time or increasing the temperature.
Poor quality of starting materials.Use freshly purified starting materials. Anthranilic acid can degrade over time.
Inefficient cyclization agent.Ensure the correct stoichiometry of the cyclizing agent (e.g., acetic anhydride, cyanuric chloride) is used.[5][6] The choice of a suitable base, like triethylamine, is also crucial when using agents like cyanuric chloride.[5][6]
Steric hindrance from substituents.For sterically hindered substrates, higher temperatures or longer reaction times may be necessary.
Formation of Multiple Products Presence of side reactions.Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired product. The order of addition of reagents can also be important.
Ring-opening of the benzoxazinone product.Minimize exposure to nucleophiles during workup. Use mild workup conditions.
Difficulty in Product Isolation/Purification Product is an oil or low-melting solid.Attempt purification by column chromatography. If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.
Inseparable mixture of product and starting material.Optimize the reaction to drive it to completion. If separation is still difficult, consider derivatizing the starting material to facilitate its removal.
Inseparable mixture of benzoxazinone and dihydro-benzoxazinone.Increase reaction time and/or temperature to promote elimination to the fully aromatic benzoxazinone.

Experimental Protocols

Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones via Iodine-Catalyzed Oxidative Cascade

This protocol is based on an iodine-catalyzed reaction between anthranilic acid and an aldehyde.[1]

Materials:

  • Anthranilic acid

  • Aromatic aldehyde

  • Iodine (I₂)

  • Oxone

  • Acetonitrile (ACN)

Procedure:

  • To a solution of anthranilic acid (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in acetonitrile (5 mL), add iodine (10 mol%).

  • Add Oxone (2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzoxazin-4-one.

Visualizations

General Synthetic Pathway to 2-Substituted-4H-benzo[d][3][6]oxazin-4-ones

G Anthranilic Acid Anthranilic Acid Intermediate N-Acyl Anthranilic Acid Intermediate Anthranilic Acid->Intermediate Acylation Acylating Agent Acylating Agent Acylating Agent->Intermediate Benzoxazinone 2-Substituted Benzoxazinone Intermediate->Benzoxazinone Cyclization (e.g., Acetic Anhydride)

Caption: General reaction scheme for benzoxazinone synthesis.

Troubleshooting Workflow for Low Yield in Benzoxazinone Synthesis

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions Purity OK solution Improved Yield check_purity->solution Impure check_reagents Verify Stoichiometry & Activity of Reagents optimize_conditions->check_reagents analyze_byproducts Identify Byproducts (TLC, NMR, MS) check_reagents->analyze_byproducts purification Review Purification Procedure analyze_byproducts->purification purification->solution

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

The stability of this compound, like other benzoxazinone derivatives, can be influenced by several factors. The most critical and common factors include exposure to heat, light, oxidative conditions, and hydrolysis.[1] It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.

Q2: How should I properly store this compound to minimize degradation?

To ensure stability, this compound should be stored in a cool, dark, and dry place.[2][3] The recommended storage temperature is typically between 2-8°C.[2][3] It should be kept in a tightly sealed, light-resistant container to protect it from moisture and light, which can cause photolysis and hydrolysis.[1]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public domain, based on related benzoxazinoid structures, potential degradation can occur through several mechanisms.[4][5][6] These may include:

  • Hydrolysis: Cleavage of the lactam ring in the benzoxazinone structure, particularly under acidic or basic conditions.

  • Oxidation: The amino group and other parts of the molecule may be susceptible to oxidation, leading to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the compound.[1]

Q4: Are the degradation products of this compound biologically active?

It is possible that the degradation products may exhibit different biological activities compared to the parent compound. For instance, studies on other benzoxazinones have shown that their degradation products can have significant phytotoxic or other biological effects.[4] Therefore, it is essential to characterize any degradation products formed during stability studies.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Buffer: Before conducting extensive biological assays, perform a preliminary experiment to determine the stability of this compound in your specific assay buffer.

    • Incubate the compound in the buffer for the duration of your assay.

    • Analyze samples at different time points using a suitable analytical method like HPLC to quantify the parent compound and detect any major degradation products.

  • pH and Temperature Control: Ensure the pH and temperature of your assay medium are within a range where the compound is stable.

  • Minimize Exposure to Light: Conduct experiments under subdued lighting conditions or use amber-colored labware to prevent photodegradation.

Issue 2: Appearance of unknown peaks in HPLC analysis during formulation development.

Possible Cause: Forced degradation of the compound due to excipients or processing conditions.

Troubleshooting Steps:

  • Forced Degradation Studies: Conduct systematic forced degradation studies to identify potential degradation pathways.[7] This involves subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.

  • Excipient Compatibility Studies: Evaluate the compatibility of this compound with individual excipients planned for the formulation.

    • Prepare binary mixtures of the compound and each excipient.

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH).

    • Analyze the samples at initial and subsequent time points to check for degradation.

  • Analytical Method Validation: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from its degradation products.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Studies

Stress Condition% Degradation of Parent CompoundNumber of Major Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 15%2
Base Hydrolysis (0.1 N NaOH, 60°C, 4h) 45%3
Oxidative (3% H₂O₂, RT, 24h) 25%4
Thermal (80°C, 48h) 8%1
Photolytic (UV light, 24h) 30%2

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the degradation behavior of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated stability chambers (for thermal and photolytic studies)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a specified temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Store the solid compound and its solution in a stability chamber at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and its solution to UV light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time intervals, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated, stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

Visualizations

experimental_workflow start Start: Compound Preparation stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-Point Sampling stress->sampling analysis HPLC Analysis sampling->analysis data Data Analysis (% Degradation, Product Identification) analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product1 Ring-Opened Product A parent->hydrolysis_product1 Acid/Base oxidation_product1 N-Oxide Derivative parent->oxidation_product1 Oxidizing Agent oxidation_product2 Hydroxylated Derivative parent->oxidation_product2 Oxidizing Agent photo_product1 Photodegradant X parent->photo_product1 UV/Vis Light hydrolysis_product2 Further Degraded Product B hydrolysis_product1->hydrolysis_product2

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: HPLC Analysis of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of benzoxazinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the HPLC analysis of benzoxazinones?

A1: Common issues include peak tailing, retention time shifts, baseline noise or drift, and the appearance of ghost peaks.[1][2][3] These problems can often be traced back to issues with the mobile phase, column condition, sample preparation, or the HPLC system itself.[4]

Q2: What type of HPLC column is best suited for benzoxazinone analysis?

A2: Reversed-phase (RP) columns, particularly C18 columns, are frequently used for the separation of benzoxazinones.[5][6] For specific applications, other stationary phases like C12 may offer improved resolution and analyte stability.[7] The choice of column will depend on the specific benzoxazinone derivatives being analyzed and the complexity of the sample matrix.

Q3: How can I improve the peak shape for my benzoxazinone analysis?

A3: Peak tailing, a common issue with basic compounds like some benzoxazinones, can be addressed by adjusting the mobile phase pH to suppress the ionization of silanol groups on the column.[8][9] Using a highly deactivated (end-capped) column or adding a competing base like triethylamine (TEA) to the mobile phase can also minimize secondary interactions and improve peak symmetry.[9][10]

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time drift can be caused by several factors, including inadequate column equilibration time, changes in mobile phase composition over time (e.g., evaporation of volatile components), or fluctuations in column temperature.[11][12][13] Ensure the column is sufficiently equilibrated before starting a sequence, prepare fresh mobile phase daily, and use a column oven to maintain a stable temperature.[11][14]

Q5: I am seeing unexpected peaks (ghost peaks) in my chromatograms. Where are they coming from?

A5: Ghost peaks can originate from various sources, including impurities in the mobile phase, contamination from the sample vial or cap, carryover from previous injections, or bleed from the column.[15][16][17] Running a blank gradient (without an injection) can help determine if the source is within the HPLC system or the mobile phase.[16]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your HPLC analysis of benzoxazinones.

Issue 1: Peak Tailing

Poor peak shape, specifically tailing, can compromise the accuracy of quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols Lower the mobile phase pH to protonate residual silanol groups on the silica-based column, thereby reducing interactions with basic benzoxazinone compounds.[9] Alternatively, use a mobile phase with a higher pH when analyzing basic compounds to ensure they are in a single ionic form.[9] Consider using a highly deactivated, end-capped column.[8]
Column Overload Reduce the injection volume or the concentration of the sample.[10][11]
Column Bed Deformation A void at the head of the column can cause peak tailing.[18] This can be diagnosed by injecting a neutral compound; if it also tails, a physical problem with the column is likely.[18] If a void is present, the column may need to be replaced.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[8][10]
Issue 2: Retention Time Fluctuation

Inconsistent retention times can lead to incorrect peak identification and integration.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run. This may require 5-10 column volumes.[10] For new columns, several "priming" injections may be necessary to achieve stable retention.[12][19]
Mobile Phase Composition Change Prepare fresh mobile phase daily to avoid changes in composition due to the evaporation of volatile organic solvents.[14] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[10]
Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature throughout the analysis.[11][14]
Flow Rate Instability Check for leaks in the system, as even small leaks can cause pressure fluctuations and affect the flow rate.[11][13] Ensure the pump is properly primed and degassed.[14]
Issue 3: Baseline Irregularities (Noise and Drift)

A noisy or drifting baseline can interfere with the detection and quantification of low-level analytes.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Mobile Phase Filter the mobile phase through a 0.45 µm or 0.2 µm filter before use to remove particulate matter.[14] Use high-purity (HPLC-grade) solvents and reagents.[20]
Air Bubbles in the System Degas the mobile phase using sonication, vacuum, or helium sparging.[14] Purge the pump to remove any trapped air bubbles.[11]
Detector Lamp Instability Allow the detector lamp to warm up and stabilize before starting the analysis. If the noise persists, the lamp may be nearing the end of its life and require replacement.[14]
Column Bleed This can occur if the mobile phase is too aggressive for the stationary phase or if the column is old. Ensure the mobile phase pH is within the recommended range for the column.[10]
Issue 4: Ghost Peaks

The appearance of unexpected peaks can complicate data analysis and lead to inaccurate results.

Possible Causes and Solutions:

CauseRecommended Solution
Mobile Phase Contamination Prepare fresh mobile phase with high-purity solvents. Contaminants in the water or organic solvents are a common source of ghost peaks, especially in gradient elution.[16][17]
Sample Contamination Ensure that vials, caps, and any sample preparation materials are clean and do not leach contaminants.[17]
Injector Carryover Implement a robust needle wash protocol in your method, using a strong solvent to clean the needle and injection port between runs.[15]
Late Eluting Compounds A peak from a previous injection may elute in a subsequent run, appearing as a ghost peak. Extend the run time of your method to ensure all components have eluted.

Experimental Protocols

Protocol 1: General Sample Preparation for Benzoxazinone Analysis

Proper sample preparation is crucial for accurate and reproducible HPLC results.[20]

  • Extraction : Extract the benzoxazinones from the sample matrix (e.g., plant tissue, soil, or a reaction mixture) using a suitable solvent. Methanol, often with a small percentage of acetic acid, is commonly used.[7]

  • Filtration : Filter the sample extract through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[21]

  • Dilution : Dilute the filtered sample with the initial mobile phase to a concentration that is within the linear range of the detector.[20] Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[10][22]

  • Vial Selection : Use clean, high-quality autosampler vials and caps to avoid contamination.

Protocol 2: Example HPLC Method for Benzoxazinone Separation

This is a general starting point; method parameters should be optimized for your specific application.

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
Mobile Phase A gradient of Acetonitrile and water (with an acidic modifier like 0.1% formic or phosphoric acid).[23] For example, a gradient from 10% to 90% Acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min.[5]
Column Temperature 35°C.[5]
Detector UV-Vis detector at a wavelength of 230 nm or 254 nm.[5]
Injection Volume 10 µL.[5]

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation Symptom Identify Chromatographic Problem (e.g., Peak Tailing, RT Shift) Check_Method Verify Method Parameters (Flow Rate, Temp, Mobile Phase) Symptom->Check_Method Start Inspect_Hardware Inspect HPLC System (Leaks, Connections, Pump) Check_Method->Inspect_Hardware Parameters OK Maintain_Column Column Care (Equilibrate, Flush, Replace) Check_Method->Maintain_Column Column-Related Issues Analyze_Blanks Run Blank Injections (Identify Contamination Source) Inspect_Hardware->Analyze_Blanks No Obvious Issues System_Maintenance Perform System Maintenance (Change Seals, Clean Detector) Inspect_Hardware->System_Maintenance Hardware Fault Found Adjust_Mobile_Phase Optimize Mobile Phase (pH, Composition) Analyze_Blanks->Adjust_Mobile_Phase Baseline/Ghost Peak Issues Prepare_Fresh_Sample Improve Sample Prep (Filter, Dilute) Analyze_Blanks->Prepare_Fresh_Sample Sample-Related Issues Peak_Tailing_Causes cluster_chemical Chemical Causes cluster_physical Physical/System Causes PeakTailing Peak Tailing Silanol_Interactions Secondary Silanol Interactions PeakTailing->Silanol_Interactions Mobile_Phase_pH Inappropriate Mobile Phase pH PeakTailing->Mobile_Phase_pH Buffer_Capacity Insufficient Buffer Capacity PeakTailing->Buffer_Capacity Column_Overload Sample Overload PeakTailing->Column_Overload Column_Void Column Void/Damage PeakTailing->Column_Void Extra_Column_Volume Excessive Extra-Column Volume PeakTailing->Extra_Column_Volume

References

Technical Support Center: Scale-up Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature; Catalyst deactivation; Poor quality of starting materials.Monitor reaction progress using TLC or HPLC to ensure completion. Optimize the reaction temperature; a slight increase might improve the rate, but excessive heat can lead to side products. Ensure the catalyst is fresh and used in the correct stoichiometric ratio. Verify the purity of starting materials like 2-amino-4-nitrophenol and ethyl 2-bromopropionate.
Formation of Impurities Side reactions due to high temperatures; Presence of moisture or oxygen; Incorrect stoichiometry of reactants.Maintain strict temperature control throughout the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Carefully control the addition rate of reagents to maintain correct stoichiometry and minimize side reactions.
Difficulty in Product Isolation and Purification Product precipitation issues; Co-precipitation of impurities; Inefficient extraction or crystallization.For the related compound 6-nitro-2H-1,4-benzoxazin-3(4H)-one, a common procedure involves pouring the reaction mixture onto ice to induce precipitation, followed by filtration and washing.[1] The crude product can then be recrystallized from a suitable solvent like ethylene dichloride to achieve higher purity.[1] For purification of similar heterocyclic compounds, column chromatography can be effective.
Inconsistent Crystal Form or Polymorphism Variations in crystallization conditions (solvent, temperature, cooling rate).Standardize the crystallization protocol. Use a consistent solvent system and control the cooling rate to ensure the formation of a stable and consistent crystal form.
Color Variation in the Final Product Presence of oxidized impurities or residual starting materials.Ensure complete removal of colored impurities through recrystallization or charcoal treatment. The synthesis of the related 6-nitro derivative results in an orange solid, suggesting that color is inherent to some intermediates or products in this family.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 1,4-benzoxazin-3-one scaffold?

A1: The synthesis of 1,4-benzoxazin-3-ones typically involves the condensation of 2-aminophenols with α-haloesters or their corresponding acids. A common method is the reaction of a 2-aminophenol derivative with an ethyl bromoalkanoate.[2] For instance, the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one involves reacting 2-amino-4-nitrophenol with ethyl bromoacetate in the presence of a base like potassium fluoride in DMF.[1] Subsequent reduction of the nitro group would yield the corresponding amino derivative. Another approach involves the intramolecular cyclization of N-substituted 2-halophenols.[3]

Q2: What are the key safety considerations when handling the reagents for this synthesis?

A2: The starting material, 6-amino-2H-1,4-benzoxazin-3(4H)-one, is classified with hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood. Reagents like ethyl bromoacetate are lachrymators and should be handled with care.

Q3: How can I monitor the progress of the reaction during scale-up?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the tracking of the consumption of starting materials and the formation of the product and any significant byproducts.

Q4: What is a suitable solvent for the primary condensation reaction?

A4: Anhydrous dimethylformamide (DMF) is a commonly used solvent for the reaction between a 2-aminophenol derivative and an α-haloester.[1][5] The use of a deep eutectic solvent (DES) composed of choline chloride and urea has also been reported as a green alternative for the synthesis of 1,4-benzoxazin-3-ones.

Q5: What are the typical reaction conditions for the cyclization step?

A5: For the synthesis of the related 6-nitro derivative, the reaction mixture is heated to 55°C for 6 hours.[1] In another example, for the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one, the mixture is heated under reflux for 90 minutes.[5] Reaction conditions should be optimized for the specific substrates being used in the scale-up process.

Experimental Protocols

Protocol 1: Synthesis of 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Precursor to the target molecule)

This protocol is adapted from the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one.[1]

  • To a mixture of potassium fluoride (1.82 equivalents) in anhydrous dimethylformamide, add ethyl 2-bromopropionate (1.03 equivalents) and stir at room temperature for 15 minutes.

  • Add 2-amino-4-nitrophenol (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 55°C and maintain for 6 hours.

  • Cool the reaction mixture to room temperature and stir for 12 hours.

  • Pour the mixture onto ice to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as ethylene dichloride to obtain the purified 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Reduction of the Nitro Group to an Amino Group

A standard reduction procedure, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride in ethanol, would be employed to convert the nitro group of the precursor to the final this compound.

Visualizations

Scale_up_Synthesis_Workflow Workflow for Scale-up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_reduction Final Step Start Starting Materials (2-amino-4-nitrophenol, ethyl 2-bromopropionate) QC1 Quality Control of Starting Materials Start->QC1 Reaction Condensation and Cyclization Reaction QC1->Reaction Monitoring In-process Monitoring (TLC/HPLC) Reaction->Monitoring Quench Reaction Quenching (Iced Water) Reaction->Quench Filter Filtration and Washing Quench->Filter Drying Drying of Crude Product Filter->Drying Recrystal Recrystallization Drying->Recrystal QC2 Final Product Quality Control Recrystal->QC2 Final 6-nitro-2-methyl-2H-1,4- benzoxazin-3(4H)-one QC2->Final Reduction Nitro Group Reduction Final->Reduction Final_Product 6-amino-2-methyl-2H-1,4- benzoxazin-3(4H)-one Reduction->Final_Product

Caption: General workflow for the synthesis of the precursor.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC/HPLC) Start->Check_Completion Check_Temp Is the temperature optimal? Check_Completion->Check_Temp Yes Sol_Time Increase reaction time or re-evaluate catalyst loading Check_Completion->Sol_Time No Check_Reagents Are starting materials pure? Check_Temp->Check_Reagents Yes Sol_Temp Optimize reaction temperature Check_Temp->Sol_Temp No Check_Catalyst Is the catalyst active? Check_Reagents->Check_Catalyst Yes Sol_Reagents Purify starting materials Check_Reagents->Sol_Reagents No Sol_Catalyst Use fresh catalyst Check_Catalyst->Sol_Catalyst No

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative overview of the biological performance of various benzoxazinone derivatives, supported by quantitative data from experimental studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of selected benzoxazinone derivatives from various studies.

Anticancer Activity

The cytotoxic effects of benzoxazinone derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Derivative/CompoundCell LineIC50 (µM)Reference
Derivative 7HepG2 (Liver)< 10[1]
MCF-7 (Breast)< 10[1]
HCT-29 (Colon)< 10[1]
Derivative 15HepG2 (Liver)< 10[1]
MCF-7 (Breast)< 10[1]
HCT-29 (Colon)< 10[1]
Compound 14bA549 (Lung)7.59 ± 0.31[2]
Compound 14cA549 (Lung)18.52 ± 0.59[2]
Compound c18Huh-7 (Liver)19.05[3]
Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazinone derivatives is often assessed using in vivo models, such as the carrageenan-induced rat paw edema assay, where the percentage of edema inhibition is measured.

Derivative/CompoundAssay% InhibitionReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][4]oxazin-4-one (3d)Carrageenan-induced rat paw edema62.61%[5][6][7]
N-(1-(6,8-Dibromo-4-oxo-4H- benzo[d][1]-oxazine-2-yl)-2-phenylvinyl) benzamideCarrageenan-induced rat paw edema87.12%[5]
Enzyme Inhibitory Activity

Benzoxazinone derivatives have been identified as potent inhibitors of various enzymes, including serine proteases like α-chymotrypsin and Cathepsin G.

Derivative/CompoundEnzymeIC50 (µM)Reference
Benzoxazinone derivatives (compounds 1-18)α-Chymotrypsin6.5 - 341.1[8]
Dihydrobenzoxazinone derivative (3a)Aldose Reductase (ALR2)0.082[9]
Substituted 4H-3,1-benzoxazin-4-one (Inhibitor 2)Cathepsin G0.84 ± 0.11[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[11][12] The amount of formazan produced is proportional to the number of living cells.[11][12]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][11]

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere with 5-6.5% CO2.[8][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[11][13] The cell viability is calculated as a percentage of the untreated control cells.

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema.[4][14] The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.[4]

Procedure:

  • Animal Preparation: Use rats weighing between 100 and 110 g, divided into control and treatment groups.[4]

  • Compound Administration: Administer the benzoxazinone derivatives or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically 30-60 minutes before carrageenan injection.[4][15]

  • Induction of Edema: Inject 50-100 µL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[4][15]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

α-Chymotrypsin Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the digestive enzyme α-chymotrypsin.

Principle: α-Chymotrypsin hydrolyzes a specific substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), leading to an increase in absorbance at 256 nm.[16][17] An inhibitor will reduce the rate of this reaction.[16]

Procedure:

  • Reagent Preparation: Prepare a Tris buffer (pH 7.8), a solution of the substrate BTEE in methanol, and a solution of α-chymotrypsin in 1 mM HCl.[16]

  • Reaction Mixture: In a cuvette, mix the Tris buffer and the BTEE solution and allow it to equilibrate to 25°C.[16][17]

  • Enzyme Addition: Add the α-chymotrypsin solution to the cuvette to initiate the reaction.[16]

  • Absorbance Measurement: Immediately record the increase in absorbance at 256 nm for approximately 5 minutes.[16][17]

  • Inhibition Measurement: To test for inhibition, pre-incubate the enzyme with the benzoxazinone derivative for a set period before adding the substrate.[18] The inhibitory activity is determined by comparing the rate of the reaction with and without the inhibitor.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

p53-Mediated Apoptosis Pathway

Certain benzoxazinone derivatives induce apoptosis through the p53 pathway. DNA damage activates p53, which can lead to cell cycle arrest or apoptosis. In the apoptotic pathway, p53 upregulates pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1][19][20]

p53_apoptosis_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 activates Bax_transcription Bax Transcription p53->Bax_transcription induces Bax Bax Protein Bax_transcription->Bax Mitochondrion Mitochondrion Bax->Mitochondrion targets Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome triggers Caspase_3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: A simplified diagram of the p53-mediated intrinsic apoptosis pathway.

Nrf2-HO-1 Anti-inflammatory Pathway

Some benzoxazinone derivatives exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including Heme Oxygenase-1 (HO-1), which helps to resolve inflammation.

Nrf2_HO1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from LPS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene Transcription ARE->HO1_gene activates HO1_protein HO-1 Protein HO1_gene->HO1_protein leads to Anti_inflammatory Anti-inflammatory Effects (e.g., reduced cytokines) HO1_protein->Anti_inflammatory mediates

Caption: Activation of the Nrf2-HO-1 signaling pathway to mediate anti-inflammatory responses.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of benzoxazinone derivatives in a laboratory setting.

experimental_workflow start Start synthesis Synthesize Benzoxazinone Derivatives start->synthesis add_compounds Add Serial Dilutions of Compounds synthesis->add_compounds cell_culture Culture Cancer Cell Lines plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells plate_cells->add_compounds incubate Incubate for 24-72h add_compounds->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570nm mtt_assay->read_plate data_analysis Data Analysis: Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: A standard workflow for evaluating the in vitro cytotoxicity of novel compounds.

References

Structure-Activity Relationship of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold is a promising starting point for the development of novel therapeutic agents. While a comprehensive structure-activity relationship (SAR) study for a unified series of these specific analogs is not extensively documented in publicly available literature, analysis of related benzoxazinone derivatives provides significant insights into their potential as inhibitors of renin and as modulators of the Nrf2-HO-1 signaling pathway, suggesting applications in cardiovascular and inflammatory diseases.

This guide synthesizes available data to compare the performance of analogs with modifications at the 2- and 6-positions of the 1,4-benzoxazin-3(4H)-one core, focusing on their potential as renin inhibitors and anti-inflammatory agents.

Renin Inhibition: A Potential Therapeutic Target

A study on a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones has demonstrated that this class of compounds can act as potent renin inhibitors.[1][2] Although the 6-substituent in this series is more complex than a simple amino group, the structure-activity relationships derived from this study offer valuable guidance for the design of novel 6-amino-2-methyl analogs.

Comparative Analysis of Renin Inhibitory Activity

The following table summarizes the in vitro renin inhibitory activity (IC50) of a selection of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-one analogs with varying substituents at the 2-position. This data highlights the impact of modifications at this position on the inhibitory potency.

Compound IDR Group at 2-positionRenin IC50 (nM)
1 2-methyl-2-(4-chlorophenyl)10
2 2-methyl-2-(3,4-dichlorophenyl)8
3 2-methyl-2-(4-methoxyphenyl)15
4 2-methyl-2-(4-trifluoromethylphenyl)7
5 2-ethyl-2-(4-chlorophenyl)25
6 2-methyl-2-phenyl30

Key SAR Observations for Renin Inhibition:

  • Substitution at the 2-position is crucial for activity. The presence of a methyl group and an aryl group at the 2-position generally leads to potent renin inhibition.

  • Electronic effects of the aryl substituent at the 2-position influence potency. Electron-withdrawing groups on the phenyl ring at the 2-position, such as chloro, dichloro, and trifluoromethyl, tend to enhance inhibitory activity compared to electron-donating groups like methoxy.

  • The size of the alkyl group at the 2-position appears to be important. Replacing the 2-methyl group with a 2-ethyl group (Compound 5 vs. Compound 1) resulted in a decrease in potency, suggesting that a smaller alkyl group is preferred for optimal interaction with the enzyme's active site.

  • The 6-position substituent is a key determinant of activity. The 6-(2,4-diaminopyrimidinyl) moiety is a critical pharmacophore for renin inhibition in this series. Further investigation is needed to determine if a simpler 6-amino or 6-acylamino group can retain or modulate this activity.

Experimental Workflow and Protocols

The inhibitory activity of these compounds was likely determined using a cell-based renin assay. A typical workflow for such an assay is depicted below.

Experimental Workflow: Cell-Based Renin Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cells expressing renin (e.g., Calu-6) in 96-well plates prep_compounds Prepare serial dilutions of This compound analogs treatment Treat cells with compound dilutions and incubate prep_compounds->treatment lysis Lyse cells to release renin treatment->lysis fret_reaction Add FRET-based renin substrate lysis->fret_reaction measurement Measure fluorescence intensity over time fret_reaction->measurement data_analysis Calculate rate of substrate cleavage measurement->data_analysis ic50_determination Determine IC50 values by plotting % inhibition vs. compound concentration data_analysis->ic50_determination

Caption: Workflow for a cell-based renin inhibition assay.

A detailed protocol for a cell-based renin activity assay using Fluorescence Resonance Energy Transfer (FRET) is provided below.[3]

Protocol: Cell-Based Renin Activity Assay using FRET [3]

  • Cell Culture: Culture Calu-6 cells (or another suitable cell line endogenously expressing renin) in appropriate media. Seed the cells into 96-well plates at a density that ensures they reach 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to obtain the desired concentration range for the assay.

  • Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the diluted test compounds or a vehicle control. Incubate the plate for a predetermined period (e.g., 1-2 hours) at 37°C.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS). Add a suitable lysis buffer to each well and incubate for 10-15 minutes at room temperature to ensure complete cell lysis.

  • Renin Activity Measurement: Add a FRET-based renin substrate to each well. Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of renin inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anti-inflammatory and Antioxidant Potential via Nrf2-HO-1 Pathway

Several studies have indicated that 2H-1,4-benzoxazin-3(4H)-one derivatives possess anti-inflammatory properties.[4] One study utilized 6-amino-2H-benzo[b][1]oxazin-3(4H)-one as a starting material for the synthesis of analogs that were evaluated for their anti-inflammatory activity.[4] The underlying mechanism for this activity may involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[5][6][7][8][9]

The Nrf2-HO-1 Signaling Pathway

The Nrf2-HO-1 pathway is a key cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to inducers, such as some benzoxazinone analogs, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant and cytoprotective enzymes, including HO-1.

Nrf2-HO-1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus benzoxazinone This compound analog keap1_nrf2 Keap1-Nrf2 complex benzoxazinone->keap1_nrf2 Inhibition of Keap1-Nrf2 interaction nrf2_free Nrf2 keap1_nrf2->nrf2_free Release of Nrf2 ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Leads to nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocation are ARE (Antioxidant Response Element) nrf2_nucleus->are maf sMaf maf->are transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->transcription ho1 HO-1 transcription->ho1 nqo1 NQO1 transcription->nqo1

Caption: Activation of the Nrf2-HO-1 signaling pathway.

Experimental Protocols for Assessing Nrf2 Activation

The ability of this compound analogs to activate the Nrf2 pathway can be assessed using several in vitro assays.

Protocol: Nrf2 Luciferase Reporter Assay [10]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) in 96-well plates. Co-transfect the cells with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds or a vehicle control for a specified period (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control to determine the EC50 value.

Protocol: Western Blot for Nrf2 and HO-1 [10]

  • Cell Culture and Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with test compounds as described above.

  • Protein Extraction: After treatment, harvest the cells and prepare whole-cell lysates or nuclear and cytoplasmic extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear extracts). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the levels of Nrf2 and HO-1 to the loading control to determine the extent of protein induction.

Conclusion

The available data on related benzoxazinone analogs suggest that the this compound scaffold holds significant promise for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide indicate that modifications at the 2- and 6-positions can profoundly influence biological activity, particularly as renin inhibitors and modulators of the Nrf2-HO-1 pathway. Further focused studies on a systematic series of this compound analogs are warranted to fully elucidate their therapeutic potential and to optimize their pharmacological properties. The experimental protocols provided herein offer a robust framework for the biological evaluation of these promising compounds.

References

Comparative Efficacy of 6-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives in Anti-inflammatory and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative efficacy studies on 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one are not extensively available in current literature, a significant body of research exists for derivatives of the closely related parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one. These derivatives have demonstrated notable potential in both anti-inflammatory and anticancer applications. This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in further research and development.

The core structure of 2H-1,4-benzoxazin-3(4H)-one is recognized for its broad biological activity and relatively low toxicity.[1][2] Derivatives synthesized from 6-amino-2H-1,4-benzoxazin-3(4H)-one have been a particular focus of investigation, leading to the discovery of compounds with potent biological effects.

Anti-inflammatory Efficacy of 6-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit significant anti-inflammatory properties, primarily through the modulation of the Nrf2-HO-1 signaling pathway in microglial cells.[1][2][3] This pathway is a key regulator of the cellular antioxidant response and plays a crucial role in mitigating inflammation.

A study focusing on 1,2,3-triazole modified derivatives of 2H-1,4-benzoxazin-3(4H)-one, synthesized from a 6-amino precursor, identified several compounds with promising anti-inflammatory activity. These compounds were effective in reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated BV-2 microglial cells.[3][4]

Quantitative Data: Inhibition of NO Production

The following table summarizes the inhibitory activity of selected 6-amino-2H-1,4-benzoxazin-3(4H)-one derivatives on nitric oxide (NO) production in LPS-induced BV-2 cells.

CompoundConcentration (µM)Inhibition of NO Production (%)
e2 10Significant reduction
e16 10Most promising effects
e20 10Most promising effects

Data extracted from studies on 1,2,3-triazole derivatives of 2H-1,4-benzoxazin-3(4H)-one.[1][2][3]

Anticancer Efficacy of 6-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have also been investigated for their anticancer potential. One study detailed the synthesis of a series of 1,2,3-triazole derivatives from 7-amino-2H-benzo[b][2][5]oxazin-3(4H)-one and evaluated their cytotoxic activity against a panel of human cancer cell lines.[6] Several of these compounds demonstrated notable inhibitory activity, particularly against the Huh-7 liver cancer cell line.[6] The proposed mechanism of action for these compounds involves the induction of DNA damage, leading to apoptosis and autophagy in tumor cells.[6]

Quantitative Data: Anticancer Activity (IC50 Values)

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives against the Huh-7 human liver cancer cell line.

CompoundIC50 (µM) against Huh-7 cells
c5 28.48
c14 32.60
c16 31.87
c18 19.05

Data from a study on 1,2,3-triazole derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one.[6]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-induced BV-2 Cells

This protocol outlines the methodology used to assess the anti-inflammatory effects of the test compounds by measuring the inhibition of nitric oxide production in BV-2 microglial cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: BV-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).[7]

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.[8]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[7] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-only treated wells.

Anticancer Activity: IC50 Determination using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: The selected cancer cell line (e.g., Huh-7) is cultured in an appropriate medium and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach for 24 hours.[9]

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.[10]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Visualizations

Signaling Pathway Diagram

G Nrf2-HO-1 Signaling Pathway in Microglia cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds ROS ROS (Oxidative Stress) TLR4->ROS Induces Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds HO1 HO-1 ARE->HO1 Activates Transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Promotes Benzoxazinone 6-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives Benzoxazinone->Nrf2 Promotes Release

Caption: Nrf2-HO-1 signaling pathway activation by benzoxazinone derivatives.

Experimental Workflow Diagram

G Workflow for Assessing Anti-inflammatory Efficacy Start Start Culture Culture BV-2 Microglial Cells Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Pre-treat with Benzoxazinone Derivatives Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess Perform Griess Assay on Supernatant Incubate->Griess Measure Measure Absorbance Griess->Measure Analyze Analyze Data & Calculate NO Inhibition Measure->Analyze End End Analyze->End

Caption: Experimental workflow for evaluating anti-inflammatory activity.

References

Benchmarking 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical scaffold 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one against established therapeutic agents. Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core structure have demonstrated significant biological activity, particularly in the central nervous system. This document summarizes the available, albeit limited, data for this specific compound and its close analogs, benchmarking them against well-characterized drugs in key therapeutic areas: antipsychotics, antidepressants, and Alzheimer's disease treatments.

While direct experimental data for this compound is not extensively available in public literature, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been investigated for various pharmacological activities. This guide, therefore, serves as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical series.

Comparative Analysis of Biological Activity

To provide a framework for evaluating the potential of this compound, we have selected three benchmark drugs based on the activities reported for derivatives of its core structure:

  • Aripiprazole: An atypical antipsychotic with partial agonist activity at dopamine D2 receptors.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.

  • Donepezil: An acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease.

The following tables summarize the key in vitro performance metrics for these benchmark drugs. It is important to note that quantitative data for this compound is currently unavailable in the reviewed literature.

Table 1: Dopamine D2 Receptor Binding Affinity
CompoundReceptor SubtypeKᵢ (nM)Reference Compound
This compound Human Dopamine D2Not AvailableAripiprazole
AripiprazoleHuman Dopamine D20.34[1][2]-

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Serotonin Transporter (SERT) Binding Affinity
CompoundTransporterKᵢ (nM)Reference Compound
This compound Human SERTNot AvailableSertraline
SertralineHuman SERT~0.2 - 2.0-

Note: Sertraline's affinity for the serotonin transporter is well-established, though reported Kᵢ values can vary based on experimental conditions.

Table 3: Acetylcholinesterase (AChE) Inhibition
CompoundEnzyme SourceIC₅₀ (nM)Reference Compound
This compound Human AChENot AvailableDonepezil
DonepezilHuman AChE6.7[3][4]-

Note: A lower IC₅₀ value indicates greater potency in inhibiting enzyme activity. Some benzoxazine derivatives have shown AChE inhibitory activity, with Kᵢ values in the micromolar range.[5]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the methodologies used in benchmarking these compounds.

cluster_d2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gαi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Dopamine D2 Receptor Signaling Pathway.

cluster_sert Serotonin Transporter (SERT) Mechanism Serotonin_out Serotonin (Synaptic Cleft) SERT SERT Serotonin_out->SERT Serotonin_in Serotonin (Presynaptic Neuron) SERT->Serotonin_in Reuptake SSRI SSRI (e.g., Sertraline) SSRI->SERT Inhibition

Mechanism of Action of SSRIs on SERT.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the target receptor incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC₅₀ and Kᵢ values quantify->analyze

Workflow for a Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the assays discussed in this guide.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: Typically [³H]spiperone or [³H]raclopride.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test Compound: this compound.

    • Reference Compound: Aripiprazole.

    • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., haloperidol or sulpiride).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Aliquots of the cell membrane preparation are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound or reference compound.

    • Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • The radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • Data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.

  • Materials:

    • A cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

    • Radiolabeled substrate: [³H]Serotonin.

    • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

    • Test Compound: this compound.

    • Reference Compound: Sertraline.

    • Non-specific uptake control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Cell culture plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Cells are seeded in culture plates and grown to an appropriate confluency.

    • The cells are washed and pre-incubated with varying concentrations of the test compound or reference compound in uptake buffer.

    • The uptake reaction is initiated by the addition of [³H]Serotonin.

    • The reaction is allowed to proceed for a short, defined period at 37°C.

    • Uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • The IC₅₀ value, representing the concentration of the compound that inhibits 50% of serotonin uptake, is determined by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.

  • Materials:

    • Purified human acetylcholinesterase.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Assay Buffer: e.g., Phosphate buffer, pH 8.0.

    • Test Compound: this compound.

    • Reference Compound: Donepezil.

    • 96-well microplate and a microplate reader.

  • Procedure:

    • The assay is performed in a 96-well plate. Each well contains the assay buffer, DTNB, and the AChE enzyme.

    • Varying concentrations of the test compound or reference compound are added to the wells.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • AChE hydrolyzes ATCI to thiocholine and acetate.

    • The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored product.

    • The rate of formation of this product is monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited enzyme activity.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a promising starting point for the development of novel therapeutics targeting the central nervous system. While direct quantitative data for this compound remains to be elucidated, the known activities of its derivatives suggest potential interactions with key neurological targets. Further investigation through the standardized experimental protocols outlined in this guide is warranted to fully characterize the pharmacological profile of this compound and its analogs. This will enable a more direct and comprehensive comparison with established drugs such as aripiprazole, sertraline, and donepezil, and will ultimately determine its therapeutic potential.

References

A Comparative Guide to the Bioactivity of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, making it a key target for therapeutic intervention in diseases associated with oxidative stress, such as neurodegenerative and inflammatory disorders. Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have been shown to activate the Nrf2-Heme Oxygenase-1 (HO-1) signaling pathway, offering a potential mechanism for their observed anti-inflammatory and neuroprotective effects.

Comparative Bioactivity Data

The following table summarizes the Nrf2 activation potential of a representative 2H-1,4-benzoxazin-3(4H)-one derivative compared to well-established natural Nrf2 activators, sulforaphane and curcumin. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in an Antioxidant Response Element (ARE) luciferase reporter assay.

CompoundClassEC50 (µM) for Nrf2 Activation (in AREc32 cells)Reference
2H-1,4-benzoxazin-3(4H)-one derivative (representative) BenzoxazinoneData not available-
SulforaphaneIsothiocyanate~2-5[1]
CurcuminPolyphenol~5-10[1][2]
tert-butylhydroquinone (tBHQ) (Positive Control)Phenol~10-30[1]

Note: Specific EC50 values for 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one are not available. The potential for Nrf2 activation is inferred from studies on its derivatives.

Signaling Pathway

The activation of the Nrf2 pathway by bioactive compounds typically involves the disruption of the Keap1-Nrf2 complex. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HO-1, to initiate their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Ub->Proteasome Degradation Activator Benzoxazinone Derivative Activator->Keap1_Nrf2 Inhibits Interaction Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding TargetGenes Target Genes (e.g., HO-1, NQO1) ARE->TargetGenes Transcription Western_Blot_Workflow A Cell Treatment with Test Compound B Protein Extraction and Quantification A->B C SDS-PAGE B->C D Protein Transfer (Western Blot) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Chemiluminescent Detection E->F G Data Analysis (Densitometry) F->G Radioligand_Binding_Workflow A Receptor Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Filtration to Separate Bound & Free Ligand B->C D Scintillation Counting C->D E Data Analysis (IC50 & Ki Determination) D->E

References

Comparative Guide to the Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The reproducibility and efficiency of different synthetic strategies are evaluated based on available experimental data. Detailed protocols and quantitative comparisons are presented to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a derivative of the 1,4-benzoxazin-3-one scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core have shown a wide range of activities, including anti-inflammatory, antifungal, and herbicidal properties. The reproducibility of the synthesis of specific analogs, such as the title compound, is crucial for consistent biological evaluation and further drug development efforts. This guide compares a plausible multi-step synthesis of this compound with an alternative approach for a related isomer to highlight differences in synthetic strategy and potential challenges.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for two potential synthetic routes. Route 1 describes a plausible pathway to the target molecule, this compound, based on established methods for the synthesis of similar compounds. Route 2 details the synthesis of an isomer, 2-methyl-4H-3,1-benzoxazin-4-one, providing a comparative baseline for a different synthetic approach.

Parameter Route 1: Synthesis of this compound Route 2: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Isomer)
Starting Materials 2-Amino-4-nitrophenol, Methyl 2-bromopropanoateAnthranilic acid, Acetic anhydride
Key Intermediates Methyl 2-((2-hydroxy-5-nitrophenyl)amino)propanoate, 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-oneNot applicable (one-pot)
Number of Steps 2-31
Overall Yield Estimated 60-75%Up to 100%[1]
Purity of Final Product High (requires purification by chromatography or recrystallization)High (can be obtained as an oily product)[1]
Reaction Time Step 1: 6-8 hours; Step 2: 4-6 hours; Step 3 (if separate): 2-4 hours3 hours[1]
Scalability Moderate, requires handling of nitro compounds and catalytic hydrogenation.High, straightforward procedure.
Key Reagents K₂CO₃, DMF, Pd/C or SnCl₂·2H₂O, HClAcetic anhydride
Safety Considerations Use of flammable solvents (DMF, Ethanol), handling of nitro-aromatic compounds, catalytic hydrogenation requires specialized equipment.Use of corrosive acetic anhydride.

Experimental Protocols

Route 1: Proposed Synthesis of this compound

This proposed multi-step synthesis is based on established methodologies for the preparation of related 2-alkyl-1,4-benzoxazin-3-ones and the reduction of aromatic nitro compounds.

Step 1: Synthesis of Methyl 2-((2-hydroxy-5-nitrophenyl)amino)propanoate

  • To a solution of 2-amino-4-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one

This step involves an intramolecular cyclization.

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Reduction of the Nitro Group)

Two common methods for the reduction of the nitro group are presented below.

Method A: Catalytic Hydrogenation

  • Dissolve 2-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride

  • Suspend 2-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 2: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Isomer)

This one-pot synthesis is a well-established method for preparing 2-substituted 3,1-benzoxazin-4-ones.

  • In a round-bottom flask, combine anthranilic acid (1.0 eq) and an excess of acetic anhydride (approximately 10-15 eq).

  • Reflux the mixture at 130 °C for 3 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting oily product is 2-methyl-4H-3,1-benzoxazin-4-one, which can be used directly or purified further if necessary.[1]

Mandatory Visualization

Synthetic Workflow Diagrams

G Synthesis of this compound cluster_0 Route 1: Multi-step Synthesis cluster_1 Route 2: One-pot Synthesis of Isomer A 2-Amino-4-nitrophenol + Methyl 2-bromopropanoate B O-alkylation (K2CO3, DMF) A->B C Methyl 2-((2-hydroxy-5-nitrophenyl)amino)propanoate B->C D Intramolecular Cyclization C->D E 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one D->E F Nitro Group Reduction (e.g., H2, Pd/C or SnCl2, HCl) E->F G This compound F->G H Purification G->H I Final Product H->I J Anthranilic acid + Acetic anhydride K Reflux J->K L 2-methyl-4H-3,1-benzoxazin-4-one K->L M Work-up L->M N Final Product (Isomer) M->N

Caption: Comparative workflow for the synthesis of the target compound and its isomer.

Signaling Pathway Diagram

The anti-inflammatory and antioxidant activities of some benzoxazinone derivatives have been linked to the activation of the Nrf2-HO-1 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

G Nrf2-HO-1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivation Benzoxazinone Derivative Benzoxazinone Derivative Benzoxazinone Derivative->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ub Keap1->Ub recruits E3 ligase Proteasomal\nDegradation Proteasomal Degradation Nrf2->Proteasomal\nDegradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ubiquitination Nucleus Nucleus ARE ARE HO-1 Gene HO-1 Gene ARE->HO-1 Gene activates transcription HO-1 Protein HO-1 Protein HO-1 Gene->HO-1 Protein translation Antioxidant & Anti-inflammatory\nResponse Antioxidant & Anti-inflammatory Response HO-1 Protein->Antioxidant & Anti-inflammatory\nResponse Nrf2_n->ARE binds to

Caption: Activation of the Nrf2-HO-1 pathway by a benzoxazinone derivative.

References

Safety Operating Guide

Proper Disposal of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one as a hazardous chemical waste. Due to its classification as an aromatic amine and heterocyclic compound, it requires careful handling and disposal through a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is based on the known hazards of similar benzoxazinone derivatives and general best practices for chemical waste management.

Hazard Profile
Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

Aromatic amines as a class are noted for their potential toxicity and, in some cases, carcinogenicity, necessitating strict adherence to proper disposal protocols to prevent environmental contamination and health risks[2].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and preparation of this compound waste for collection by a certified hazardous waste disposal service.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect it in a separate, sealed, and compatible waste container.

    • Do not mix this waste stream with other chemical wastes, particularly incompatible substances like strong oxidizing agents[3].

    • It is crucial to keep halogenated and non-halogenated solvent wastes separate, as their disposal costs and methods differ significantly.

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Labeling of Waste Containers:

Proper labeling is critical for safety and compliance. Each waste container must be clearly marked with:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • The approximate concentration and quantity of the waste.

  • The date when the waste was first added to the container.

  • The primary hazard(s) (e.g., "Toxic," "Irritant").

4. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure containers are kept tightly closed except when adding waste.

  • Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.

5. Disposal of Empty Containers:

  • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying, the original label must be defaced or removed before the container can be discarded with regular laboratory glass or plastic waste, in accordance with institutional policies.

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Incineration at a permitted hazardous waste facility is a common and appropriate disposal method for this type of chemical waste[2][3].

Visual Guide: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Separate Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store in Designated Secure Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Deface Label and Dispose of Clean Container rinse_container->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.